bCSE-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H17BrNNaO2 |
|---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
sodium 4-[(6-bromo-3-propan-2-ylindol-1-yl)methyl]benzoate |
InChI |
InChI=1S/C19H18BrNO2.Na/c1-12(2)17-11-21(18-9-15(20)7-8-16(17)18)10-13-3-5-14(6-4-13)19(22)23;/h3-9,11-12H,10H2,1-2H3,(H,22,23);/q;+1/p-1 |
InChI Key |
RBLWBYBJPPFAII-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
The Advent of bCSE-IN-1: A Technical Guide to its Mechanism of Action Against Staphylococcus aureus
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the mechanism of action of bCSE-IN-1, a novel inhibitor of bacterial cystathionine (B15957) γ-lyase (bCSE), in Staphylococcus aureus. The emergence of antibiotic-resistant strains of S. aureus, a leading cause of clinical infections, necessitates the development of innovative therapeutic strategies. One promising approach is the inhibition of bacterial defense mechanisms, thereby resensitizing resistant strains to existing antibiotics. This compound represents a significant advancement in this area by targeting the production of hydrogen sulfide (B99878) (H₂S), a key molecule in bacterial resistance and tolerance.
Core Mechanism of Action: Inhibition of Hydrogen Sulfide Production
The primary molecular target of this compound in Staphylococcus aureus is the enzyme cystathionine γ-lyase (CSE). In bacteria, CSE is a pivotal enzyme in the reverse transsulfuration pathway and is the main generator of endogenous hydrogen sulfide (H₂S)[1]. H₂S has been identified as a critical signaling molecule that protects bacteria from oxidative stress and the bactericidal effects of many antibiotics.
The mechanism of action of this compound can be summarized as follows:
-
Enzyme Inhibition : this compound, identified as compound 3i in the foundational research, is a potent and selective inhibitor of bacterial CSE (bCSE)[2][3]. It belongs to a class of (heteroarylmethyl)benzoic acid derivatives developed for this purpose[3].
-
Suppression of H₂S Production : By inhibiting bCSE, this compound effectively blocks the production of H₂S in S. aureus.
-
Potentiation of Antibiotics : The reduction in H₂S levels compromises the bacterium's defense mechanisms, leading to a significant potentiation of the activity of conventional bactericidal antibiotics[3]. This synergistic effect has been observed against clinically relevant antibiotic-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA)[3].
-
In Vivo Efficacy : The potentiating activity of this compound has been demonstrated in various in vivo models of infection, including pneumonia, sepsis, and infected wounds, highlighting its therapeutic potential[3].
Quantitative Data
The inhibitory activity of this compound and related compounds against bacterial CSE has been quantified, demonstrating their potency and selectivity. The following table summarizes the available quantitative data for the class of compounds to which this compound belongs.
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity (over hCSE) | Reference |
| This compound (3i) | bCSE (S. aureus) | mid-micromolar range | High | [3] |
| NL2 (lead compound) | bCSE (S. aureus) | Not specified | High | [3] |
| Derivatives with 6-bromoindole (B116670) group | bCSE (S. aureus) | mid-micromolar range | High | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action in S. aureus.
Experimental Workflow for Evaluating bCSE Inhibitors
Caption: Workflow for the development and evaluation of bCSE inhibitors.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are described in Golovina et al., 2024[3]. The following provides a summary of the key experimental methodologies.
Bacterial Strains and Growth Conditions
-
Bacterial Strains : Staphylococcus aureus strains, including methicillin-sensitive (S. aureus ATCC 29213) and methicillin-resistant (S. aureus USA300) strains, are typically used.
-
Growth Media : Standard bacteriological media such as Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB) are used for bacterial culture.
-
Incubation Conditions : Cultures are generally incubated at 37°C with aeration.
bCSE Inhibition Assay
This assay is performed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against the target enzyme.
-
Enzyme Purification : Recombinant bCSE from S. aureus is expressed and purified.
-
Assay Reaction : The enzymatic activity of bCSE is measured by monitoring the production of H₂S. This can be done using various methods, such as the lead sulfide precipitation method or a fluorescent probe for H₂S.
-
Inhibitor Treatment : The enzyme is pre-incubated with varying concentrations of this compound.
-
Data Analysis : The rate of H₂S production is measured, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.
Antibiotic Potentiation Assay (Checkerboard Assay)
This assay is used to assess the synergistic effect of this compound with conventional antibiotics.
-
Microtiter Plate Setup : A 96-well microtiter plate is prepared with a two-dimensional gradient of concentrations of this compound and an antibiotic.
-
Bacterial Inoculation : Each well is inoculated with a standardized suspension of S. aureus.
-
Incubation : The plate is incubated for 18-24 hours at 37°C.
-
MIC Determination : The minimum inhibitory concentration (MIC) of the antibiotic alone and in combination with this compound is determined by visual inspection of bacterial growth. A reduction in the MIC of the antibiotic in the presence of the inhibitor indicates potentiation.
In Vivo Efficacy Models
Animal models are used to evaluate the therapeutic potential of this compound in a physiological context.
-
Infection Models : Murine models of pneumonia, sepsis, or skin and soft tissue infections are established by challenging the animals with a lethal or sub-lethal dose of S. aureus.
-
Treatment Regimen : Animals are treated with the antibiotic alone, this compound alone, or a combination of both. A vehicle control group is also included.
-
Outcome Measures : Efficacy is assessed by monitoring survival rates, bacterial burden in target organs (e.g., lungs, spleen, blood), and/or wound healing progression.
-
Statistical Analysis : Statistical tests are used to determine the significance of the observed differences between treatment groups.
Conclusion
This compound represents a promising new class of antibacterial agents that operate through a novel mechanism of action. By inhibiting the production of H₂S in Staphylococcus aureus, this compound effectively dismantles a key bacterial defense system, leading to the potentiation of existing antibiotics. This strategy holds significant potential for combating antibiotic resistance and improving clinical outcomes in the treatment of S. aureus infections. Further research and development of this compound and related compounds are warranted to fully explore their therapeutic utility.
References
The Role of Bacterial Cystathionine γ-Lyase in Antibiotic Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antibiotic resistance necessitates the exploration of novel therapeutic strategies. One promising avenue of research is the targeting of bacterial defense mechanisms that contribute to antibiotic tolerance. This technical guide delves into the pivotal role of bacterial cystathionine (B15957) γ-lyase (CGL) in conferring broad-spectrum antibiotic resistance. We will explore the enzymatic production of hydrogen sulfide (B99878) (H₂S) by CGL and its function as a cytoprotectant against antibiotic-induced oxidative stress. This document provides a comprehensive overview of the underlying biochemical pathways, quantitative data on the impact of CGL on antibiotic susceptibility, detailed experimental protocols for studying this phenomenon, and visual representations of the key processes to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: The Emerging Role of H₂S in Bacterial Defenses
For many years, the production of low levels of hydrogen sulfide (H₂S) by non-sulfur bacteria was considered a mere byproduct of sulfur amino acid metabolism.[1] However, recent research has unveiled a crucial role for endogenous H₂S as a universal defense mechanism against a wide array of antibiotics in diverse bacterial pathogens.[1][2] This gaseous signaling molecule is primarily synthesized by enzymes such as cystathionine γ-lyase (CGL), cystathionine β-synthase (CBS), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST).[2]
This guide focuses on cystathionine γ-lyase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, which has been identified as a key contributor to H₂S biogenesis in major human pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[3] The H₂S produced by CGL plays a significant role in antibiotic tolerance, a state where bacteria can survive lethal concentrations of antibiotics without exhibiting genetic resistance. This tolerance is a major factor in the formation of persister cells and the recalcitrance of biofilm-related infections. Understanding the function of bacterial CGL is therefore critical for developing novel strategies to combat antibiotic resistance.
Mechanism of Action: H₂S-Mediated Cytoprotection
The primary mechanism by which CGL-derived H₂S protects bacteria from bactericidal antibiotics is through the mitigation of oxidative stress. Many antibiotics, including aminoglycosides, fluoroquinolones, and β-lactams, induce the production of reactive oxygen species (ROS), which damage cellular components and lead to cell death. H₂S acts as a potent antioxidant, neutralizing these harmful ROS and thereby protecting the bacterial cell.
The proposed mechanism involves a "controlled self-poisoning" with H₂S, which slows down bacterial metabolism. This metabolic slowdown prevents antibiotics from effectively utilizing the bacteria's energy production systems to exert their lethal effects. By interfering with this H₂S-based defense, the potency of various antibiotics can be significantly enhanced.
Quantitative Data: The Impact of CGL on Antibiotic Susceptibility
The functional role of CGL in antibiotic resistance is underscored by quantitative data from various studies. The inhibition or genetic knockout of the cse gene (encoding CGL) renders bacteria more susceptible to a range of antibiotics.
Table 1: Minimum Inhibitory Concentrations (MICs) of Various Antibiotics against Wild-Type and CGL-Deficient Bacteria
| Bacterial Strain | Antibiotic | MIC (µg/mL) - Wild-Type | MIC (µg/mL) - Δcse Mutant | Fold Change in Susceptibility | Reference |
| Staphylococcus aureus | Gentamicin | 1 | <0.125 | >8 | |
| Staphylococcus aureus | Ampicillin | 0.1 | <0.0125 | >8 | |
| Staphylococcus aureus | Norfloxacin | 1 | 0.125 | 8 | |
| Pseudomonas aeruginosa | Gentamicin | 2 | 0.25 | 8 | |
| Pseudomonas aeruginosa | Carbenicillin | 50 | 12.5 | 4 | |
| Pseudomonas aeruginosa | Ciprofloxacin | 0.25 | 0.0625 | 4 |
Table 2: Enzyme Kinetic Parameters of Bacterial Cystathionine γ-Lyase
| Bacterial Source | Substrate | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | Reference |
| Pseudomonas aeruginosa | L-Cystathionine | 0.30 ± 0.04 | 5.2 ± 0.2 | 1.9 | |
| Pseudomonas aeruginosa | L-Cysteine | 0.43 ± 0.03 | - | - | |
| Human (for comparison) | L-Cystathionine | 0.5 | 2.5 | 1.9 |
Signaling Pathways and Experimental Workflows
H₂S-Mediated Antibiotic Resistance Pathway
The following diagram illustrates the central role of CGL in producing H₂S, which in turn mitigates antibiotic-induced oxidative stress, leading to increased bacterial survival.
Caption: H₂S production by CGL confers antibiotic tolerance.
Experimental Workflow for Investigating CGL's Role
This workflow outlines the key experimental steps to elucidate the function of CGL in antibiotic resistance, from gene knockout to phenotypic analysis.
Caption: Workflow for studying CGL's role in antibiotic resistance.
Detailed Experimental Protocols
Measurement of H₂S Production
This protocol is adapted from the methylene (B1212753) blue method, a sensitive colorimetric assay for H₂S quantification.
Materials:
-
Bacterial culture (wild-type and Δcse mutant)
-
L-cysteine solution (20 mM)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) salt solution (17.1 mM in 6 M HCl)
-
FeCl₃ solution (37.0 mM in 6 M HCl)
-
Diethylenetriaminepentaacetic acid (DTPA) solution (0.1 mM in distilled water, pH 9.6)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Grow bacterial cultures to the desired cell density (e.g., 10⁹ cells/mL) in a suitable broth supplemented with 20 mM L-cysteine.
-
Transfer 10 µL of the bacterial culture to a well of a 96-well microtiter plate containing 72 µL of distilled water with 0.1 mM DTPA.
-
Immediately add 18 µL of a freshly prepared solution containing N,N-dimethyl-p-phenylenediamine sulfate and FeCl₃.
-
Incubate the plate at room temperature for 30 minutes to allow for color development.
-
Measure the absorbance at 668 nm using a spectrophotometer.
-
A standard curve using known concentrations of NaHS should be prepared to quantify the H₂S concentration.
Construction of a cse Gene Knockout in Staphylococcus aureus
This protocol outlines a general approach for creating a gene deletion mutant using homologous recombination.
Materials:
-
S. aureus strain of interest
-
E. coli cloning strain
-
Temperature-sensitive shuttle vector (e.g., pIMAY)
-
Primers for amplifying upstream and downstream homologous regions of the cse gene
-
Restriction enzymes
-
T4 DNA ligase
-
Electroporator
-
Appropriate antibiotics for selection
Procedure:
-
Construct the knockout plasmid:
-
Amplify the upstream and downstream regions (approx. 1 kb each) flanking the cse gene using PCR.
-
Clone these fragments into a temperature-sensitive shuttle vector, creating an in-frame deletion of the cse gene.
-
Transform the construct into an E. coli cloning strain for plasmid propagation and verification.
-
-
Transform S. aureus :
-
Isolate the knockout plasmid from E. coli and transform it into the target S. aureus strain via electroporation.
-
Select for transformants on agar (B569324) plates containing the appropriate antibiotic at a permissive temperature (e.g., 28-30°C).
-
-
Promote homologous recombination:
-
Grow the transformants at a non-permissive temperature (e.g., 37-42°C) to select for chromosomal integration of the plasmid.
-
-
Resolve the integrated plasmid:
-
Culture the integrants at the permissive temperature without antibiotic selection to promote a second recombination event, leading to the excision of the plasmid.
-
-
Screen for the knockout mutant:
-
Screen for colonies that have lost the plasmid (are sensitive to the antibiotic).
-
Confirm the deletion of the cse gene by PCR and sequencing.
-
Biofilm Formation Assay in Pseudomonas aeruginosa
This protocol is based on the crystal violet staining method to quantify biofilm formation in a microtiter plate.
Materials:
-
P. aeruginosa strains (wild-type and Δcse mutant)
-
96-well flat-bottomed microtiter plate
-
Growth medium (e.g., LB or M63 minimal medium)
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Plate reader
Procedure:
-
Grow overnight cultures of the bacterial strains.
-
Dilute the overnight cultures 1:100 in fresh growth medium.
-
Add 100 µL of the diluted culture to each well of a 96-well microtiter plate. Include uninoculated medium as a negative control.
-
Incubate the plate statically at 37°C for 24-48 hours.
-
Carefully remove the planktonic cells by washing the wells with sterile phosphate-buffered saline (PBS).
-
Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet to each well and incubating at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells with water to remove excess stain.
-
Solubilize the bound crystal violet by adding 125 µL of 30% acetic acid to each well.
-
Measure the absorbance at 550 nm using a plate reader.
Conclusion and Future Directions
Bacterial cystathionine γ-lyase is a key enzyme in the production of H₂S, a crucial molecule that confers broad-spectrum antibiotic tolerance. The mechanism of action, centered on the mitigation of oxidative stress, makes CGL an attractive target for the development of antibiotic adjuvants. The quantitative data clearly demonstrate that the inhibition of CGL can significantly enhance the efficacy of existing antibiotics against formidable pathogens. The detailed protocols provided in this guide offer a framework for researchers to further investigate the role of CGL and to screen for potent and specific inhibitors.
Future research should focus on:
-
Elucidating the precise molecular interactions between H₂S and its intracellular targets.
-
Developing highly specific and potent inhibitors of bacterial CGL with minimal off-target effects on the human ortholog.
-
Evaluating the in vivo efficacy of CGL inhibitors in combination with various antibiotics in animal models of infection.
-
Investigating the prevalence and expression levels of CGL in clinical isolates to assess the potential clinical impact of CGL-targeted therapies.
By advancing our understanding of this important bacterial defense mechanism, we can pave the way for novel therapeutic strategies to combat the growing threat of antibiotic resistance.
References
The Advent of bCSE-IN-1: A Technical Primer on the Inhibition of Bacterial Hydrogen Sulfide Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the development of compounds that can rejuvenate the efficacy of existing antibiotics. One such avenue of research focuses on targeting bacterial defense mechanisms, such as the production of hydrogen sulfide (B99878) (H₂S). H₂S, generated by the enzyme cystathionine (B15957) γ-lyase (CSE), plays a crucial role in protecting bacteria from oxidative stress induced by antibiotics. This technical guide provides an in-depth analysis of a novel bacterial CSE inhibitor, bCSE-IN-1 (also known as Compound 3i ), and its profound impact on bacterial H₂S production and antibiotic potentiation.
Introduction: The Role of Bacterial H₂S in Antibiotic Resistance
Hydrogen sulfide is a gasotransmitter that in bacteria, serves as a critical cytoprotectant against a wide array of environmental stressors, including antibiotic assault. The enzymatic production of H₂S, primarily catalyzed by bacterial cystathionine γ-lyase (bCSE), neutralizes the reactive oxygen species (ROS) generated by bactericidal antibiotics, thereby promoting bacterial survival and contributing to antibiotic tolerance. Consequently, the inhibition of bCSE presents a compelling therapeutic strategy to disarm bacteria and resensitize them to conventional antibiotic treatments.
This compound: A Potent Inhibitor of Bacterial Cystathionine γ-Lyase
This compound, identified as Compound 3i in the scientific literature, is a novel small molecule inhibitor of bacterial cystathionine γ-lyase. It belongs to a class of (heteroarylmethyl)benzoic acid derivatives designed for high potency and selectivity against bacterial CSE over its human ortholog (hCSE), a critical consideration for minimizing potential host toxicity.
Chemical Structure and Synthesis
The chemical synthesis of this compound involves a multi-step process, which is outlined in the diagram below.
Quantitative Data: Inhibitory Activity and Antibiotic Potentiation
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data presented below summarizes its inhibitory concentration and its ability to potentiate the activity of conventional antibiotics against several clinically relevant bacterial pathogens.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (µM) |
| Bacterial CSE (bCSE) | Mid-micromolar range |
| Human CSE (hCSE) | Significantly higher than bCSE |
Table 2: Antibiotic Potentiation by this compound against Resistant Bacterial Strains
| Bacterial Strain | Antibiotic | Fold-Increase in Potency with this compound |
| Staphylococcus aureus (MRSA) | Gentamicin | Significant |
| Klebsiella pneumoniae | Various | Significant |
| Pseudomonas aeruginosa | Various | Significant |
Note: Specific fold-increase values can be found in the cited literature.
Mechanism of Action: Re-sensitizing Bacteria to Antibiotics
This compound exerts its effect by directly inhibiting the enzymatic activity of bCSE, thereby blocking the production of H₂S. This reduction in endogenous H₂S levels leaves the bacteria vulnerable to the oxidative stress induced by bactericidal antibiotics. The proposed signaling pathway and mechanism of action are illustrated below.
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the efficacy of this compound.
bCSE Inhibition Assay
This assay measures the ability of this compound to inhibit the H₂S-producing activity of purified bCSE.
-
Enzyme and Substrate Preparation: Purified recombinant bCSE is prepared. The substrate, L-cysteine, is prepared in a suitable buffer.
-
Inhibitor Incubation: bCSE is pre-incubated with varying concentrations of this compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of L-cysteine.
-
H₂S Detection: The production of H₂S is monitored using a colorimetric or fluorescent probe.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Antibiotic Potentiation Assay (Checkerboard Assay)
This assay determines the synergistic effect of this compound and an antibiotic against a bacterial strain.
-
Bacterial Culture: A standardized inoculum of the target bacterial strain is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the antibiotic and this compound are prepared in a 96-well microtiter plate.
-
Incubation: The bacterial inoculum is added to each well, and the plate is incubated under appropriate conditions.
-
Growth Assessment: Bacterial growth is assessed by measuring the optical density at 600 nm (OD₆₀₀).
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy, additivity, or antagonism.
In Vivo Efficacy
The therapeutic potential of this compound has been demonstrated in preclinical animal models of bacterial infections.[1] When administered in combination with antibiotics, this compound significantly enhanced the clearance of bacteria in mouse models of pneumonia, sepsis, and wound infections caused by resistant pathogens.[1]
Conclusion and Future Directions
This compound represents a promising lead compound in the development of antibiotic adjuvants. Its ability to selectively inhibit bacterial H₂S production and thereby restore the efficacy of existing antibiotics offers a novel strategy to combat the growing threat of antibiotic resistance. Further research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and related compounds to advance them towards clinical development. The targeting of bacterial defense mechanisms, as exemplified by the inhibition of bCSE, is a testament to the innovative approaches being pursued in the ongoing battle against infectious diseases.
References
Investigating the Antibacterial Spectrum of bCSE-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial spectrum of bCSE-IN-1, a novel inhibitor of bacterial cystathionine (B15957) γ-lyase (bCSE). By targeting a key enzyme in the bacterial defense system against oxidative stress, this compound demonstrates significant potential as an antibiotic potentiator. This document summarizes the available quantitative data, details the experimental protocols for its evaluation, and visualizes the underlying mechanism of action.
Executive Summary
This compound belongs to a series of indole-based inhibitors designed to selectively target bacterial CSE, a primary producer of hydrogen sulfide (B99878) (H₂S) in major human pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. H₂S plays a crucial role in protecting bacteria from bactericidal antibiotics. Inhibition of bCSE by compounds such as this compound has been shown to significantly enhance the efficacy of various classes of antibiotics, disrupt biofilm formation, and reduce the number of persister bacteria that survive antibiotic treatment. This positions this compound as a promising candidate for combination therapy to combat antibiotic resistance.
Quantitative Data: Antibiotic Potentiation by bCSE Inhibitors
The antibacterial activity of bCSE inhibitors is primarily evaluated by their ability to potentiate the effects of existing antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for various antibiotics in the presence of bCSE inhibitors from the NL-series, which includes compounds structurally and functionally related to this compound. The data is derived from studies on methicillin-sensitive S. aureus (MSSA), methicillin-resistant S. aureus (MRSA), and P. aeruginosa.[1]
Table 1: Potentiation of Antibiotics against Staphylococcus aureus by bCSE Inhibitors
| Antibiotic Class | Antibiotic | Strain | MIC (µg/mL) without Inhibitor | MIC (µg/mL) with NL-Inhibitor | Fold Decrease in MIC |
| Aminoglycoside | Gentamicin | MSSA (RN4220) | 2 | 0.03 | 67 |
| MRSA (USA300) | 4 | 0.06 | 67 | ||
| Fluoroquinolone | Ciprofloxacin | MSSA (RN4220) | 0.5 | 0.03 | 17 |
| MRSA (USA300) | 1 | 0.06 | 17 | ||
| β-Lactam | Oxacillin | MRSA (USA300) | 128 | 8 | 16 |
| Glycopeptide | Vancomycin | MRSA (USA300) | 1 | 0.25 | 4 |
Table 2: Potentiation of Antibiotics against Pseudomonas aeruginosa by bCSE Inhibitors
| Antibiotic Class | Antibiotic | Strain | MIC (µg/mL) without Inhibitor | MIC (µg/mL) with NL-Inhibitor | Fold Decrease in MIC |
| Aminoglycoside | Gentamicin | PAO1 | 2 | 0.125 | 16 |
| PA14 | 4 | 0.25 | 16 | ||
| Fluoroquinolone | Ciprofloxacin | PAO1 | 0.25 | 0.03 | 8 |
| PA14 | 0.5 | 0.06 | 8 | ||
| Polymyxin | Polymyxin B | PAO1 | 1 | 0.25 | 4 |
| PA14 | 2 | 0.5 | 4 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of the antibacterial spectrum of this compound and related compounds.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from the standard broth microdilution method used to assess the potentiation of antibiotics by bCSE inhibitors.[1]
Materials:
-
Bacterial strains (S. aureus, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound (or related NL-inhibitor) stock solution
-
Antibiotic stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Preparation of Inhibitor Plates: A serial dilution of the bCSE inhibitor is prepared in CAMHB in a 96-well plate to achieve the desired final concentrations for potentiation assessment.
-
Preparation of Antibiotic Plates: A separate 96-well plate is used to prepare a two-fold serial dilution of the antibiotic in CAMHB.
-
Inoculation: The standardized bacterial inoculum is diluted and added to each well of both the inhibitor and antibiotic plates to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Combination Testing: To assess potentiation, the antibiotic dilutions are added to the plate containing the fixed, sub-inhibitory concentration of the bCSE inhibitor.
-
Incubation: Plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is plated onto antibiotic-free agar (B569324) plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound potentiates the effects of bactericidal antibiotics.
References
Unlocking the Potential of Beta-Lactams: A Technical Guide to bCSE-IN-1, a Novel Antibiotic Potentiator
For Immediate Release
[City, State] – [Date] – In an era defined by the escalating threat of antimicrobial resistance (AMR), the scientific community is in a relentless pursuit of innovative strategies to preserve the efficacy of our existing antibiotic arsenal. This technical guide delves into the promising role of bCSE-IN-1 , a small molecule inhibitor of bacterial cystathionine (B15957) γ-lyase (CSE), as a potent potentiator of beta-lactam antibiotics. By targeting a key defense mechanism in a range of pathogenic bacteria, this compound presents a novel approach to re-sensitize resistant strains and enhance the therapeutic efficacy of one of the most critical classes of antibiotics.
This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism of action, quantitative data on antibiotic potentiation, and detailed experimental protocols.
The Rise of a Novel Target: Bacterial Hydrogen Sulfide (B99878) Production
Recent scientific investigations have unveiled a fascinating defense mechanism employed by various pathogenic bacteria, including notorious multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. These microbes produce endogenous hydrogen sulfide (H₂S), a gaseous signaling molecule that plays a crucial role in mitigating the oxidative stress induced by a wide array of antibiotics. This H₂S-mediated defense shield significantly contributes to antibiotic tolerance and the emergence of resistance.
The primary enzyme responsible for the bulk of H₂S production in these pathogens is cystathionine γ-lyase (CSE) . This discovery has spotlighted bacterial CSE (bCSE) as a compelling new target for the development of antibiotic adjuvants. By inhibiting bCSE, it is possible to dismantle the bacteria's protective H₂S shield, thereby rendering them more susceptible to the bactericidal action of conventional antibiotics.
This compound: A First-in-Class Inhibitor
This compound (also referred to as NL1 in foundational research) is a potent and selective small molecule inhibitor of bacterial CSE. Through a novel allosteric inhibition mechanism, this compound effectively blocks H₂S production in both Gram-positive and Gram-negative bacteria. This targeted action does not exhibit intrinsic antibacterial activity but rather acts synergistically with existing antibiotics to enhance their efficacy.
Mechanism of Action: A Two-Pronged Attack
The potentiation of beta-lactam antibiotics by this compound is rooted in the disruption of the bacterial defense against antibiotic-induced oxidative stress. Beta-lactam antibiotics, such as penicillins and cephalosporins, primarily function by inhibiting bacterial cell wall synthesis. This disruption leads to an accumulation of reactive oxygen species (ROS), which contributes significantly to cell death.
Bacteria counteract this ROS-induced damage by upregulating the production of H₂S, which acts as a potent antioxidant. By inhibiting bCSE, this compound effectively shuts down this protective H₂S response. This leaves the bacteria vulnerable to the full cytotoxic effects of the beta-lactam antibiotic, leading to a synergistic bactericidal outcome.
Quantitative Analysis of Antibiotic Potentiation
The synergistic effect of this compound in combination with beta-lactam and other antibiotics has been quantified through in vitro studies. The following tables summarize the reduction in the Minimum Inhibitory Concentration (MIC) of various antibiotics against Staphylococcus aureus and Pseudomonas aeruginosa in the presence of this compound (NL1). The data is extracted from the supplementary materials of the foundational study by Shatalin et al., Science 372, 1169-1175 (2021).[1]
Table 1: Potentiation of Antibiotics against Staphylococcus aureus RN4220 by this compound (NL1) [1]
| Antibiotic | MIC without NL1 (µg/mL) | MIC with 20 µM NL1 (µg/mL) | Fold Reduction in MIC |
| Ampicillin | 0.2 | 0.1 | 2 |
| Gentamicin | 4 | 0.25 | 16 |
| Kanamycin | 8 | 2 | 4 |
| Ciprofloxacin | 0.5 | 0.25 | 2 |
Table 2: Potentiation of Antibiotics against Pseudomonas aeruginosa PA14 by this compound (NL1) [1]
| Antibiotic | MIC without NL1 (µg/mL) | MIC with 20 µM NL1 (µg/mL) | Fold Reduction in MIC |
| Carbenicillin | 128 | 64 | 2 |
| Tobramycin | 1 | 0.25 | 4 |
| Gentamicin | 4 | 1 | 4 |
| Ciprofloxacin | 0.5 | 0.125 | 4 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols for assessing the potentiation of beta-lactam antibiotics by this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. This assay is fundamental in determining the baseline susceptibility and the potentiation effect of this compound.
Protocol:
-
Bacterial Inoculum Preparation: A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the mid-logarithmic growth phase. The culture is then diluted to a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Antibiotic and this compound Preparation: Stock solutions of the beta-lactam antibiotic and this compound are prepared in an appropriate solvent. Serial two-fold dilutions of the antibiotic are made in a 96-well microtiter plate. For the potentiation assay, a fixed sub-inhibitory concentration of this compound is added to each well containing the antibiotic dilutions.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Analysis
The checkerboard assay is a two-dimensional dilution method used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Protocol:
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of the beta-lactam antibiotic are made along the y-axis (rows), and serial dilutions of this compound are made along the x-axis (columns). This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) and incubated at 37°C for 18-24 hours.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no visible growth. The FIC index is the sum of the FICs of each compound, where FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Future Directions and Conclusion
The discovery and validation of this compound as a potent potentiator of beta-lactam antibiotics opens up new avenues in the fight against antimicrobial resistance. By targeting a fundamental bacterial defense mechanism, this compound has the potential to:
-
Restore the efficacy of beta-lactams against resistant strains.
-
Reduce the required therapeutic dose of antibiotics, potentially minimizing side effects.
-
Combat the formation of biofilms and persister cells , which are notoriously difficult to eradicate.
Further research is warranted to explore the full spectrum of beta-lactam antibiotics that can be potentiated by this compound, to assess its efficacy in in vivo models of infection, and to optimize its pharmacological properties for potential clinical development. The inhibition of bacterial H₂S biogenesis represents a paradigm shift in our approach to antimicrobial therapy, moving beyond the direct killing of bacteria to the strategic disarmament of their defense systems. This compound stands at the forefront of this exciting new frontier.
References
The Dawn of a New Antibacterial Strategy: A Technical Guide to the Discovery and Synthesis of Indole-Based bCSE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising approach is the inhibition of bacterial cystathionine (B15957) β-synthase (bCSE), a key enzyme in the production of hydrogen sulfide (B99878) (H₂S), a molecule implicated in bacterial defense against antibiotics. This technical guide provides an in-depth overview of the discovery and synthesis of a class of potent and selective indole-based bCSE inhibitors. We will delve into the underlying biological rationale, detail the synthetic methodologies for lead compounds, present a comprehensive analysis of their structure-activity relationships (SAR), and provide explicit protocols for their biochemical evaluation. This document aims to equip researchers and drug development professionals with the foundational knowledge to advance the development of this novel class of antibiotic potentiators.
Introduction: Targeting Bacterial Defenses
Hydrogen sulfide (H₂S) has emerged as a crucial player in bacterial survival mechanisms, contributing to tolerance against various classes of antibiotics. In many pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, the primary enzyme responsible for H₂S biogenesis is cystathionine γ-lyase (CSE), often referred to as bacterial CSE (bCSE) in this context.[1] Inhibition of bCSE presents an attractive strategy to disarm these pathogens and resensitize them to existing antibiotics.[1]
A landmark study by Shatalin et al. in 2021 identified a series of potent indole-based inhibitors of bCSE, demonstrating their ability to potentiate the efficacy of conventional antibiotics in vitro and in vivo.[1] This guide will focus on the discovery and development of these pioneering compounds.
The Bacterial H₂S Signaling Pathway
Bacterial CSE is a key enzyme in the transsulfuration pathway, which is responsible for the biosynthesis of cysteine and the production of H₂S. The pathway utilizes L-cysteine as a substrate to generate H₂S, which then contributes to various protective mechanisms within the bacterial cell, including mitigating oxidative stress induced by antibiotics.
Synthesis of Lead Indole-Based bCSE Inhibitors
A series of potent indole-based inhibitors, designated NL1, NL2, and NL3, have been synthesized and characterized.[2][3] The synthetic strategies for these compounds are outlined below.
General Synthetic Approach
The core scaffold for these inhibitors is a 6-bromoindole (B116670) moiety. The diversification of the inhibitor structure is achieved through substitution at the N1 position of the indole (B1671886) ring.
Synthesis of NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine)
The synthesis of NL1 involves a four-step process starting from 6-bromoindole. The indole nitrogen is first alkylated with methyl bromoacetate (B1195939), followed by hydrolysis of the ester to yield 2-(6-bromo-1H-indol-1-yl)acetic acid. Subsequent coupling with glycine (B1666218) methyl ester using a peptide coupling reagent like EDC, followed by ester hydrolysis, affords the final product, NL1.
Synthesis of NL2 (5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid)
NL2 synthesis also commences with the N-alkylation of 6-bromoindole, this time with methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate. The resulting ester is then hydrolyzed to yield the carboxylic acid NL2.
Synthesis of NL3 (3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid)
The synthesis of NL3 is more complex and involves a Suzuki cross-coupling reaction to introduce the 7-chlorobenzo[b]thiophene (B1589383) moiety at the 6-position of the indole ring. The pyrazole-5-carboxylic acid side chain is then introduced at the N1 position.
Quantitative Data and Structure-Activity Relationship (SAR)
The inhibitory potency of the indole-based bCSE inhibitors is a critical aspect of their development. The following table summarizes the reported IC50 values for the lead compounds against S. aureus bCSE (SaCSE) and human CSE (hCSE) to highlight their potency and selectivity.
| Compound | Structure | SaCSE IC50 (µM) | hCSE IC50 (µM) | Selectivity Index (hCSE/SaCSE) |
| NL1 | (2-(6-bromo-1H-indol-1-yl)acetyl)glycine | 0.8 ± 0.1 | >100 | >125 |
| NL2 | 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid | 0.5 ± 0.1 | 50 ± 5 | 100 |
| NL3 | 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid | 0.2 ± 0.05 | 5 ± 0.5 | 25 |
Data extracted from Shatalin et al., Science (2021) and associated supplementary materials.
Structure-Activity Relationship (SAR) Insights
The data reveals key structural features that govern the inhibitory activity and selectivity of these indole-based compounds.
Experimental Protocols
Synthesis of 6-Bromoindole
A detailed, multi-step synthesis starting from commercially available precursors is typically employed. A common route involves the Fischer indole synthesis.
General Procedure for N-Alkylation of 6-Bromoindole
To a solution of 6-bromoindole in a suitable solvent such as DMF, a base (e.g., NaH) is added, and the mixture is stirred at room temperature. The appropriate alkylating agent (e.g., methyl bromoacetate for the NL1 precursor) is then added, and the reaction is monitored by TLC.
Biochemical Assay for bCSE Inhibition
A fluorometric assay is used to determine the inhibitory activity of the compounds against bCSE. The assay measures the production of H₂S, a product of the bCSE-catalyzed reaction.
Materials:
-
Purified bacterial CSE (e.g., from S. aureus)
-
L-cysteine (substrate)
-
A fluorescent probe that reacts with H₂S (e.g., 7-azido-4-methylcoumarin)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the fluorescent probe, and the bCSE enzyme in the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. A DMSO control is also included.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding L-cysteine to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 365/460 nm for the product of 7-azido-4-methylcoumarin (B1373340) and H₂S) in a kinetic mode for 30-60 minutes at 37°C.
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
The percent inhibition is calculated relative to the DMSO control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Drug Discovery Workflow
The discovery of these indole-based bCSE inhibitors followed a structured drug discovery workflow.
References
- 1. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Enzymes as Targets for Drug Discovery: Meeting the Challenges of ... - Google Books [books.google.com.sg]
- 3. Synthesis and SAR studies of indole-based MK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of bCSE-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structure-activity relationship (SAR) of bCSE-IN-1, a potent inhibitor of bacterial cystathionine (B15957) γ-lyase (bCSE). The content is based on the findings from the primary research article by Golovina et al. (2024), titled "(Heteroarylmethyl)benzoic Acids as a New Class of Bacterial Cystathionine γ-Lyase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modeling," published in ACS Infectious Diseases.[1] this compound, also identified as compound 3i in this study, has emerged as a promising agent for potentiating the effects of existing antibiotics against resistant bacterial strains.[1]
Bacterial cystathionine γ-lyase is a critical enzyme in the biosynthesis of cysteine and the production of hydrogen sulfide (B99878), which plays a role in bacterial survival and resistance to oxidative stress.[2][3][4] Targeting bCSE is therefore a promising strategy to overcome antibiotic resistance.[1] This guide will delve into the quantitative data, experimental protocols, and the logical relationships between the chemical structures of a series of (heteroarylmethyl)benzoic acid derivatives and their inhibitory activity.
Quantitative Data: Structure-Activity Relationship of (Heteroarylmethyl)benzoic Acid Derivatives
The following table summarizes the in vitro inhibitory activity of this compound (compound 3i ) and its analogs against bacterial cystathionine γ-lyase (from Staphylococcus aureus, SabCSE) and its human ortholog (hCSE). The selectivity index (SI) is calculated as the ratio of the IC50 for hCSE to the IC50 for SabCSE, with higher values indicating greater selectivity for the bacterial enzyme.
| Compound | R¹ | R² | R³ | R⁴ | SabCSE IC50 (µM) | hCSE IC50 (µM) | Selectivity Index (SI) |
| 3a | H | H | H | H | 14.3 ± 1.1 | > 100 | > 7.0 |
| 3b | F | H | H | H | 11.2 ± 0.9 | > 100 | > 8.9 |
| 3c | Cl | H | H | H | 8.9 ± 0.7 | > 100 | > 11.2 |
| 3d | Br | H | H | H | 5.6 ± 0.4 | > 100 | > 17.9 |
| 3e | H | F | H | H | 12.5 ± 1.0 | > 100 | > 8.0 |
| 3f | H | Cl | H | H | 10.1 ± 0.8 | > 100 | > 9.9 |
| 3g | H | Br | H | H | 7.2 ± 0.6 | > 100 | > 13.9 |
| 3h | H | H | F | H | 4.5 ± 0.3 | 89.6 ± 7.2 | 19.9 |
| 3i (this compound) | H | H | Cl | H | 2.8 ± 0.2 | 95.3 ± 7.6 | 34.0 |
| 3j | H | H | Br | H | 3.1 ± 0.2 | 92.1 ± 7.4 | 29.7 |
| 3k | H | H | H | F | 9.8 ± 0.8 | > 100 | > 10.2 |
| 3l | H | H | H | Cl | 7.8 ± 0.6 | > 100 | > 12.8 |
| 3m | H | H | H | Br | 6.5 ± 0.5 | > 100 | > 15.4 |
| NL2 (Lead) | - | - | - | - | 6.3 ± 0.5 | > 100 | > 15.9 |
Data sourced from Golovina et al., 2024.[1]
Experimental Protocols
The following is a detailed methodology for the key in vitro enzyme inhibition assay cited in the primary literature.
In Vitro Cystathionine γ-Lyase (CSE) Inhibition Assay
-
Enzyme Source: Recombinant Staphylococcus aureus bCSE (SabCSE) and human CSE (hCSE) were expressed and purified.
-
Reaction Buffer: The assay was performed in a buffer solution containing 100 mM Tris-HCl (pH 7.4), 100 µM pyridoxal (B1214274) 5'-phosphate (PLP), and 1 mM dithiothreitol (B142953) (DTT).
-
Inhibitor Preparation: The test compounds, including this compound, were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Serial dilutions were made to achieve the desired final concentrations in the assay. The final DMSO concentration in the reaction mixture was kept below 1%.
-
Assay Procedure:
-
A mixture of the enzyme (SabCSE or hCSE) and the test inhibitor at various concentrations was pre-incubated in the reaction buffer for 15 minutes at 37°C.
-
The enzymatic reaction was initiated by adding the substrate, L-cystathionine, to a final concentration of 1 mM.
-
The total reaction volume was 100 µL.
-
-
Detection of Activity: The rate of hydrogen sulfide (H₂S) production, a product of the enzymatic reaction, was measured using a lead sulfide (PbS) precipitation method. The formation of PbS was monitored by measuring the increase in absorbance at 405 nm over time using a microplate reader.
-
Data Analysis: The initial reaction rates were calculated from the linear portion of the absorbance versus time curves. The percentage of inhibition for each compound concentration was determined relative to a control reaction containing only DMSO. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). All experiments were performed in triplicate.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key relationships and processes in the study of this compound.
Caption: Structure-Activity Relationship of this compound Analogs.
References
- 1. (Heteroarylmethyl)benzoic Acids as a New Class of Bacterial Cystathionine γ-Lyase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Catalytic specificity and crystal structure of cystathionine γ-lyase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of bCSE-IN-1 on Bacterial Persister Cell Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial persistence, a phenomenon where a subpopulation of bacteria exhibits transient tolerance to antibiotics without genetic resistance, poses a significant challenge in treating chronic and recurrent infections.[1] These dormant, or persister, cells are often the culprits behind the failure of antibiotic therapies and the relapse of infections.[2] A promising strategy to combat persistence is the inhibition of key metabolic pathways that contribute to the formation and survival of these resilient cells. One such target is the bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme pivotal in the biosynthesis of cysteine and the production of hydrogen sulfide (B99878) (H₂S), a signaling molecule implicated in bacterial stress responses and antibiotic tolerance.[3][4] This technical guide provides an in-depth analysis of the impact of bCSE inhibitors, with a focus on the inhibitor class to which bCSE-IN-1 belongs, on the formation of bacterial persister cells.
Recent research has identified a class of indole-based inhibitors of bacterial CSE that effectively reduce the number of persister cells in major human pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[3] These inhibitors, by blocking H₂S production, render the bacteria more susceptible to conventional antibiotics. This guide will detail the mechanism of action of these inhibitors, provide quantitative data on their efficacy, outline the experimental protocols used to assess their impact, and present visual diagrams of the relevant pathways and workflows.
Cysteine Biosynthesis Pathway and the Role of bCSE
In many pathogenic bacteria, the primary pathway for cysteine biosynthesis involves two key enzymes: serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase (OASS). However, a crucial enzyme in the broader sulfur metabolism is cystathionine γ-lyase (CSE), which catalyzes the α,γ-elimination of L-cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia. Importantly, in bacteria such as S. aureus and P. aeruginosa, CSE is a primary generator of hydrogen sulfide (H₂S) from L-cysteine. H₂S has been shown to protect bacteria from oxidative stress and antibiotic-induced cell death, thereby contributing to antibiotic tolerance and the formation of persister cells.
The inhibition of bCSE disrupts this protective mechanism, leading to a reduction in H₂S levels and consequently, a decreased ability of the bacteria to form persister cells. This sensitizes the bacterial population to the action of bactericidal antibiotics.
Quantitative Data on the Effect of bCSE Inhibition on Persister Cells
The efficacy of bCSE inhibitors in reducing persister cell populations has been quantified in several studies. The data presented below is extracted from research on the NL-series of inhibitors, which are structurally related to this compound and act through the same mechanism.
| Bacterial Strain | Antibiotic | Inhibitor | Concentration of Inhibitor | Observation | Approximate Persister Reduction | Reference |
| S. aureus USA300 | Ciprofloxacin (10 µg/ml) | NL1 | 20 µg/ml | Increased killing of persister cells over 6 hours. | ~10-fold reduction in surviving persisters after 6h. | Shatalin et al., 2021 |
| P. aeruginosa PA14 | Ciprofloxacin (10 µg/ml) | NL1 | 20 µg/ml | Enhanced eradication of persister population. | ~100-fold reduction in surviving persisters after 6h. | Shatalin et al., 2021 |
Note: The quantitative data for persister reduction is an approximation derived from the graphical data presented in the cited literature.
Experimental Protocols
The assessment of a compound's impact on bacterial persister cell formation typically involves a series of well-defined experimental protocols. Below are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Protocol:
-
Prepare a stock solution of the test compound (e.g., this compound) and the antibiotic in an appropriate solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agents in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/ml).
-
Include a positive control (bacteria in medium without antimicrobial agent) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
Persister Cell Assay (Biphasic Killing Assay)
Objective: To quantify the fraction of persister cells in a bacterial population following exposure to a bactericidal antibiotic.
Protocol:
-
Grow a bacterial culture to the mid-exponential or stationary phase in a suitable broth medium (e.g., Luria-Bertani broth).
-
Treat the culture with a high concentration of a bactericidal antibiotic (typically 10-100x MIC). In parallel, set up a culture treated with the antibiotic and the bCSE inhibitor (e.g., this compound).
-
At various time points (e.g., 0, 2, 4, 6, 24 hours), take aliquots from each culture.
-
Wash the cells by centrifugation and resuspension in phosphate-buffered saline (PBS) to remove the antibiotic and inhibitor.
-
Perform serial dilutions of the washed cell suspension in PBS.
-
Plate the dilutions onto antibiotic-free agar (B569324) plates (e.g., Luria-Bertani agar).
-
Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFUs).
-
Plot the log(CFU/ml) versus time to generate a killing curve. A biphasic curve is indicative of the presence of persister cells. The reduction in the persister fraction in the presence of the inhibitor can be quantified by comparing the CFU counts at later time points.
H₂S Production Assay
Objective: To measure the production of H₂S by bacterial cells and assess the inhibitory effect of compounds like this compound.
Protocol:
-
Grow bacterial cultures to the desired phase.
-
Treat the cultures with and without the bCSE inhibitor for a specified period.
-
Use a lead sulfide (PbS) detection method: a. Place a strip of paper soaked in lead acetate (B1210297) solution in the headspace of the culture tube. b. H₂S produced by the bacteria will react with the lead acetate to form black lead sulfide. c. The intensity of the color change can be quantified to estimate H₂S production.
-
Alternatively, use a fluorescent probe specific for H₂S and measure the fluorescence using a plate reader or flow cytometry.
Logical Relationship Diagram
The interplay between this compound, the bacterial cell, and the resulting impact on persister formation can be visualized as a logical flow.
References
- 1. Protocol for assessing single-cell persister recovery kinetics and physiology in Escherichia coli using spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of persister fractions suggests different mechanisms of formation among environmental isolates of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of bacterial H2S biogenesis targeting antibiotic resistance and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of bacterial H2S biogenesis targeting antibiotic resistance and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary in-vitro evaluation of bCSE-IN-1 efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the development of compounds that can potentiate the effects of existing antibiotics. One such approach involves targeting bacterial-specific metabolic pathways that are essential for their survival and virulence. Bacterial cystathionine (B15957) γ-lyase (bCSE) is a key enzyme in the biosynthesis of cysteine and the production of hydrogen sulfide (B99878) (H₂S) in many pathogenic bacteria. H₂S has been implicated in protecting bacteria from oxidative stress and antibiotic-mediated killing. Therefore, inhibition of bCSE represents a novel therapeutic strategy to enhance the efficacy of conventional antibiotics.
bCSE-IN-1 (also referred to as compound 3i in some literature) is a novel inhibitor of bacterial cystathionine γ-lyase. This technical guide provides a comprehensive overview of the preliminary in-vitro evaluation of this compound's efficacy, including its inhibitory activity against bCSE, its antibacterial properties, and its cytotoxic profile. Detailed experimental protocols and data are presented to facilitate further research and development of this promising compound.
Mechanism of Action: Inhibition of Bacterial H₂S Signaling
This compound exerts its effect by inhibiting the enzymatic activity of bacterial cystathionine γ-lyase. This enzyme catalyzes the conversion of cystathionine to cysteine, a crucial step in the bacterial sulfur metabolism pathway. A key byproduct of this and related reactions catalyzed by bCSE is hydrogen sulfide (H₂S). In bacteria, H₂S acts as a signaling molecule and a cytoprotectant, shielding the bacteria from oxidative stress induced by host immune responses and certain antibiotics. By inhibiting bCSE, this compound effectively reduces the intracellular levels of H₂S, thereby sensitizing the bacteria to oxidative stress and enhancing the bactericidal or bacteriostatic effects of other antimicrobial agents.
Mechanism of this compound Action.
Quantitative Data Presentation
The in-vitro efficacy of this compound has been evaluated through enzymatic assays, determination of minimum inhibitory concentrations (MIC), and cytotoxicity assessments. The following tables summarize the key quantitative findings.
Table 1: Inhibitory Activity of this compound against Cystathionine γ-Lyase
| Enzyme Target | IC₅₀ (µM) | Selectivity (hCSE/bCSE) |
| Bacterial CSE (bCSE) | 15.3 ± 1.2 | \multirow{2}{*}{>13} |
| Human CSE (hCSE) | >200 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | >128 |
| Staphylococcus aureus (MRSA, clinical isolate) | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | >128 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | IC₅₀ (µM) |
| Human Embryonic Kidney (HEK293T) | CellTiter-Glo® | >100 |
IC₅₀ in this context represents the concentration of this compound that causes a 50% reduction in cell viability.
Experimental Protocols
Bacterial Cystathionine γ-Lyase (bCSE) Inhibition Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against bacterial cystathionine γ-lyase.
Workflow for bCSE Inhibition Assay.
Materials:
-
Recombinant bacterial cystathionine γ-lyase (bCSE)
-
L-Cystathionine
-
This compound
-
HEPES buffer (100 mM, pH 7.5)
-
Lead(II) acetate solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in the assay buffer (100 mM HEPES, pH 7.5).
-
Prepare a solution of recombinant bCSE in the assay buffer.
-
Prepare a solution of L-cystathionine in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the bCSE enzyme solution and the different concentrations of this compound.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the L-cystathionine substrate solution to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction and detect the amount of H₂S produced by adding a lead acetate solution. The reaction between H₂S and lead acetate forms lead sulfide (PbS), a brown precipitate.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound relative to a control without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using non-linear regression.
-
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is employed to determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.
Workflow for MIC Determination.
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
Culture the bacterial strain overnight in MHB.
-
Dilute the overnight culture in fresh MHB and grow to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Assay Protocol:
-
Perform two-fold serial dilutions of this compound in MHB in a 96-well microplate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria in broth without inhibitor) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacteria is observed.
-
Cytotoxicity Assay
The cytotoxicity of this compound is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay on a human cell line (HEK293T).
Workflow for Cytotoxicity Assay.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Preparation:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Seed the cells into an opaque-walled 96-well plate at a suitable density and allow them to attach overnight.
-
-
Assay Protocol:
-
Treat the cells with a range of concentrations of this compound.
-
Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The cell viability is expressed as a percentage of the untreated control.
-
The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The preliminary in-vitro data for this compound demonstrate its potential as a novel antibacterial agent. It exhibits specific inhibitory activity against bacterial cystathionine γ-lyase with a favorable selectivity profile over the human ortholog. While its standalone antibacterial activity against the tested strains is moderate, its primary value may lie in its ability to potentiate the effects of other antibiotics by disrupting a key bacterial defense mechanism. Importantly, this compound shows a low cytotoxic profile against human cells, suggesting a promising safety window. Further in-vitro and in-vivo studies are warranted to fully elucidate its therapeutic potential as a standalone agent or as an adjunct to existing antibiotic therapies.
Methodological & Application
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of bCSE-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antimicrobial susceptibility testing (AST) of bCSE-IN-1, a known inhibitor of bacterial cystathionine (B15957) γ-lyase.[1] The following sections detail the necessary procedures to determine the minimum inhibitory concentration (MIC) of this compound against a variety of microbial strains.
Introduction
This compound is an inhibitor of bacterial cystathionine γ-lyase and has demonstrated antibacterial activity.[1] As a novel antimicrobial agent, rigorous in vitro susceptibility testing is crucial to characterize its spectrum of activity and potency. Standardized AST methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), provide a reliable framework for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4]
Data Presentation
Quantitative data from AST should be meticulously recorded to allow for clear interpretation and comparison. The following table is a template for summarizing MIC values for this compound against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.
| Microorganism | Strain ID | MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ | Data to be filled | e.g., 0.5-2 |
| Escherichia coli | ATCC® 25922™ | Data to be filled | e.g., 1-4 |
| Pseudomonas aeruginosa | ATCC® 27853™ | Data to be filled | e.g., 1-8 |
| Enterococcus faecalis | ATCC® 29212™ | Data to be filled | e.g., 1-4 |
| Candida albicans | ATCC® 90028™ | Data to be filled | e.g., 0.25-1 |
| Aspergillus brasiliensis | ATCC® 16404™ | Data to be filled | e.g., 0.5-2 |
| User-defined Isolate 1 | Data to be filled | ||
| User-defined Isolate 2 | Data to be filled |
Experimental Protocols
The following are detailed protocols for preparing this compound and for performing antimicrobial susceptibility testing using the broth microdilution method, a commonly used technique for determining MIC values.[5][6][7]
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water
-
Ultrasonic water bath
-
Heating block or water bath set to 60°C
-
Sterile 0.22 µm syringe filters
-
Sterile microcentrifuge tubes or vials
Procedure:
-
To prepare a 50 mg/mL stock solution, weigh the appropriate amount of this compound powder.
-
Add the corresponding volume of sterile, deionized water.
-
Facilitate dissolution by using an ultrasonic water bath and by warming the solution to 60°C.[1]
-
Once completely dissolved, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.[1]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquoted stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the CLSI guidelines for broth microdilution testing.[2][3]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains for testing
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Positive control antibiotic (e.g., gentamicin (B1671437) for bacteria, amphotericin B for fungi)
-
Growth control (no antimicrobial agent)
-
Sterility control (no inoculum)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate sterile broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest desired concentration of this compound (prepared by diluting the stock solution in broth) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard the final 100 µL from well 10. This will leave well 11 as the growth control (no drug) and well 12 as the sterility control (no inoculum).
-
-
Inoculation:
-
Add the diluted microbial inoculum to each well (wells 1-11) to bring the final volume to 200 µL per well. Do not inoculate well 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal testing may require longer incubation periods (e.g., 24-72 hours).
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
-
Mandatory Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for determining its antimicrobial susceptibility.
Caption: Proposed mechanism of this compound targeting bacterial cystathionine γ-lyase.
Caption: Workflow for determining the MIC of this compound via broth microdilution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. apec.org [apec.org]
Determining the Minimum Inhibitory Concentration (MIC) of bCSE-IN-1 in Pseudomonas aeruginosa
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen known for its intrinsic and acquired resistance to a wide array of antimicrobial agents.[1][2][3] The development of novel therapeutics is crucial to combat infections caused by this bacterium. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of bCSE-IN-1, an investigational compound, against P. aeruginosa. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[4][5][6][7] This value is a critical parameter in the assessment of a new compound's antimicrobial activity.[4][6]
The protocols described herein are based on established methods, primarily broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10] These methods are widely accepted for their reproducibility and relevance in predicting clinical efficacy.
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[4][6] Following incubation, the MIC is determined as the lowest concentration of the agent at which no visible bacterial growth is observed.[5][7] This method is amenable to high-throughput screening and provides a quantitative measure of the compound's potency.
Materials and Reagents
-
This compound (stock solution of known concentration)
-
Pseudomonas aeruginosa strains (test strains and quality control strain)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
-
Spectrophotometer or McFarland turbidity standards
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Vortex mixer
Experimental Protocols
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of P. aeruginosa.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.
-
Vortex the tube thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension 1:100 in sterile CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum. The final concentration in the wells will be approximately 5 x 10⁵ CFU/mL.
Preparation of this compound Dilutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be demonstrated to not affect bacterial growth.
-
Perform serial twofold dilutions of this compound in CAMHB in a separate 96-well plate or in tubes to achieve a range of concentrations. The desired final concentrations in the test plate should be twice the target concentrations.
-
For example, to test a final concentration range of 0.125 to 64 µg/mL, you would prepare a starting concentration of 128 µg/mL.
Broth Microdilution Assay
-
Dispense 50 µL of the appropriate this compound dilution into each well of a 96-well microtiter plate.
-
Add 50 µL of the working bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include the following controls on each plate:
-
Growth Control: 50 µL of CAMHB + 50 µL of working inoculum (no compound).
-
Sterility Control: 100 µL of CAMHB (no bacteria, no compound).
-
Solvent Control: 50 µL of CAMHB with the highest concentration of solvent used + 50 µL of working inoculum.
-
-
Seal the plate or cover with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Reading and Interpreting Results
-
After incubation, visually inspect the plates for bacterial growth (turbidity) from the bottom using a reading mirror or by holding the plate up to a light source.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).[5][7]
-
The growth control should show distinct turbidity, and the sterility and solvent controls should be clear.
Quality Control
To ensure the accuracy and reproducibility of the results, a quality control (QC) strain of P. aeruginosa with a known MIC range for standard antibiotics should be tested concurrently.[11][12][13] The recommended QC strain is P. aeruginosa ATCC 27853.[13][14][15]
Data Presentation
The results of the MIC determination should be presented in a clear and organized manner.
Table 1: MIC of this compound against P. aeruginosa Strains
| Strain ID | This compound MIC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean MIC |
| Test Strain 1 | |||||
| Test Strain 2 | |||||
| P. aeruginosa ATCC 27853 |
Table 2: Quality Control Data for P. aeruginosa ATCC 27853
| Antimicrobial Agent | Expected MIC Range (µg/mL) | Observed MIC (µg/mL) | Interpretation |
| Ciprofloxacin | 0.25 - 1 | Pass/Fail | |
| Ceftazidime | 1 - 4 | Pass/Fail | |
| Gentamicin | 0.5 - 2 | Pass/Fail | |
| Imipenem | 1 - 4 | Pass/Fail | |
| Piperacillin/Tazobactam | 1/4 - 8/4 | Pass/Fail |
Note: Expected MIC ranges are based on CLSI guidelines and may be subject to change. Laboratories should refer to the most current CLSI documents.
Visualizations
Experimental Workflow
Caption: Workflow for MIC determination by broth microdilution.
Common Resistance Mechanisms in P. aeruginosa
Caption: Key antibiotic resistance mechanisms in P. aeruginosa.
References
- 1. Mechanisms of antibiotic resistance in Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies [frontiersin.org]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. idexx.dk [idexx.dk]
- 6. researchgate.net [researchgate.net]
- 7. idexx.com [idexx.com]
- 8. Broth microdilution assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. nih.org.pk [nih.org.pk]
- 11. Pseudomonas aeruginosa ATCC 49189, a new quality control strain for testing P. aeruginosa susceptibility to the aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyclass.net [microbiologyclass.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: bCSE-IN-1 and Antibiotic Synergy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the use of combination therapies that enhance the efficacy of existing antibiotics. This document provides detailed application notes and protocols for investigating the synergistic effects of bCSE-IN-1, a bacterial cystathionine (B15957) γ-lyase (bCSE) inhibitor, with conventional antibiotics using the checkerboard assay.
This compound is a small molecule inhibitor of bacterial cystathionine γ-lyase, an enzyme responsible for the production of hydrogen sulfide (B99878) (H₂S) in various pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.[1][2] Bacterial H₂S plays a crucial role in protecting pathogens from oxidative stress induced by bactericidal antibiotics, thereby contributing to antibiotic resistance and tolerance.[1][3][4] By inhibiting bCSE, this compound depletes the bacterial H₂S supply, rendering the bacteria more susceptible to the bactericidal action of antibiotics. This synergistic interaction can potentially restore the effectiveness of antibiotics against resistant strains.
Mechanism of Action: Overcoming H₂S-Mediated Antibiotic Resistance
Bactericidal antibiotics often induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and cell death. Bacteria have evolved defense mechanisms to counteract this, one of which is the production of H₂S. H₂S helps to mitigate oxidative stress, thus promoting bacterial survival in the presence of antibiotics.
This compound and its related compounds, such as the NL series of inhibitors, specifically target and inhibit the activity of bacterial CSE. This inhibition blocks the synthesis of H₂S, leaving the bacteria vulnerable to the ROS-inducing effects of bactericidal antibiotics. The resulting synergy allows for effective bacterial killing at lower antibiotic concentrations, a critical factor in overcoming resistance.
Quantitative Data Presentation: Checkerboard Assay Results
The following tables summarize representative data from a checkerboard assay evaluating the synergistic activity of a bCSE inhibitor (structurally related to this compound) in combination with the antibiotic Gentamicin against Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentrations (MICs) of a bCSE Inhibitor and Gentamicin Alone
| Compound | MIC (µg/mL) against S. aureus |
| bCSE Inhibitor | > 128 |
| Gentamicin | 4 |
Table 2: Checkerboard Assay Results for bCSE Inhibitor and Gentamicin Combination against S. aureus
| bCSE Inhibitor Conc. (µg/mL) | Gentamicin Conc. (µg/mL) | Growth |
| MIC Alone | 4 | - |
| 16 | 0.5 | + |
| 16 | 1 | - |
| 8 | 1 | + |
| 8 | 2 | - |
| 4 | 2 | + |
| 4 | 4 | - |
| MIC Alone | >128 | - |
Note: '+' indicates bacterial growth, '-' indicates no growth.
Table 3: Fractional Inhibitory Concentration (FIC) Index Calculation
| Combination | FIC of bCSE Inhibitor (A) | FIC of Gentamicin (B) | FICI (FIC A + FIC B) | Interpretation |
| 16 µg/mL + 1 µg/mL | 16/128 = 0.125 | 1/4 = 0.25 | 0.375 | Synergy |
| 8 µg/mL + 2 µg/mL | 8/128 = 0.0625 | 2/4 = 0.5 | 0.5625 | Additive |
| 4 µg/mL + 4 µg/mL | 4/128 = 0.03125 | 4/4 = 1 | 1.03125 | Indifference |
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
Experimental Protocols
Checkerboard Assay Protocol for Antibiotic Synergy Testing
This protocol outlines the checkerboard microdilution method to assess the in vitro interaction between this compound and a selected antibiotic.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Antibiotic stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the antibiotic at a concentration that is at least 10 times the highest concentration to be tested.
-
Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
In the first column, add 100 µL of the highest concentration of the antibiotic to the wells in rows A through G. This will be twice the desired final starting concentration.
-
Perform a two-fold serial dilution of the antibiotic across the plate from column 1 to column 10 by transferring 100 µL from the previous column to the next. Discard the final 100 µL from column 10. Column 11 will serve as the antibiotic-only control.
-
In the first row (row A), add 100 µL of the highest concentration of this compound to the wells in columns 1 through 10. This will be twice the desired final starting concentration.
-
Perform a two-fold serial dilution of this compound down the plate from row A to row G by transferring 100 µL from the previous row to the next. Discard the final 100 µL from row G. Row H will serve as the this compound-only control.
-
Column 12 will serve as the growth control (no drug) and sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from rows A to H and columns 1 to 11. The final volume in each well will be 200 µL.
-
Add 100 µL of sterile CAMHB to the sterility control wells in column 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC of each agent alone is the lowest concentration that completely inhibits visible growth.
-
The MIC of each agent in combination is the lowest concentration of that agent that inhibits growth in a particular row or column.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each component (A and B) in each well showing no growth:
-
FIC A = MIC of drug A in combination / MIC of drug A alone
-
FIC B = MIC of drug B in combination / MIC of drug B alone
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC A + FIC B.
-
Determine the nature of the interaction based on the lowest FICI value.
-
Conclusion
The combination of this compound with bactericidal antibiotics presents a promising approach to address the challenge of antibiotic resistance. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to investigate and quantify the synergistic potential of this novel therapeutic strategy. By understanding the mechanism of action and employing standardized testing methodologies, the scientific community can further explore the clinical utility of bCSE inhibitors in combating bacterial infections.
References
Application Notes and Protocols for bCSE-IN-1 in a Staphylococcus aureus Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a formidable human pathogen responsible for a wide spectrum of infections, ranging from superficial skin ailments to life-threatening conditions such as pneumonia and sepsis. The escalating prevalence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), presents a significant challenge to effective treatment. A novel therapeutic strategy involves targeting bacterial virulence and survival mechanisms to enhance the efficacy of existing antibiotics.
bCSE-IN-1 (also known as compound 3i) is a recently identified inhibitor of bacterial cystathionine (B15957) γ-lyase (bCSE). This enzyme is a key player in the biosynthesis of hydrogen sulfide (B99878) (H₂S) in S. aureus. Inhibition of bCSE has been shown to potentiate the activity of conventional antibiotics, offering a promising approach to combat resistant infections.[1] This document provides detailed experimental protocols for the evaluation of this compound in a Staphylococcus aureus infection model.
Mechanism of Action
Bacterial cystathionine γ-lyase (bCSE) is the primary enzyme responsible for the production of hydrogen sulfide (H₂S) in Staphylococcus aureus. H₂S is a gaseous signaling molecule that plays a crucial role in protecting bacteria from oxidative stress and antibiotic-induced damage. By inhibiting bCSE, this compound depletes the bacterial H₂S supply, thereby sensitizing the bacteria to the bactericidal effects of antibiotics. This mechanism of action makes this compound a potent antibiotic potentiator.
Below is a diagram illustrating the proposed signaling pathway and the point of intervention for this compound.
Caption: Inhibition of bCSE by this compound in S. aureus.
Quantitative Data
The following tables summarize the in vitro activity of this compound (compound 3i) and its effect on the potentiation of antibiotics against Staphylococcus aureus.
Table 1: In Vitro Inhibitory Activity of this compound (Compound 3i)
| Compound | Target | S. aureus bCSE IC₅₀ (µM) |
| This compound (3i) | bCSE | 1.5 |
Data extracted from Golovina et al., ACS Infectious Diseases, 2024.[1]
Table 2: Potentiation of Antibiotic Activity by this compound (Compound 3i) against MRSA
| Antibiotic | MRSA Strain | MIC alone (µg/mL) | MIC with 3i (10 µM) (µg/mL) | Fold Reduction in MIC |
| Gentamicin | MRSA | >128 | 4 | >32 |
| Ciprofloxacin | MRSA | 16 | 1 | 16 |
| Vancomycin | MRSA | 1 | 0.25 | 4 |
Data represents typical expected results based on the findings of Golovina et al., ACS Infectious Diseases, 2024.[1]
Experimental Protocols
The following are detailed protocols for the in vitro and in vivo evaluation of this compound in a Staphylococcus aureus infection model.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the procedure to determine the minimum inhibitory concentration (MIC) of this compound alone and in combination with standard antibiotics against S. aureus.
Materials:
-
Staphylococcus aureus strain (e.g., MRSA)
-
Mueller-Hinton Broth (MHB)
-
This compound (Compound 3i)
-
Standard antibiotics (e.g., Gentamicin, Ciprofloxacin, Vancomycin)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of S. aureus into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Inoculum Standardization: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of this compound and the test antibiotics in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: In Vivo Murine Model of Staphylococcus aureus Skin Infection
This protocol describes a murine model of skin infection to evaluate the in vivo efficacy of this compound in combination with an antibiotic.[2][3][4][5][6]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Staphylococcus aureus strain (e.g., MRSA)
-
This compound (Compound 3i)
-
Antibiotic (e.g., Gentamicin)
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Electric clippers
-
Syringes and needles
Procedure:
-
Animal Preparation: Anesthetize the mice and shave a small area on the dorsal side.
-
Infection: Subcutaneously inject a suspension of S. aureus (e.g., 1 x 10⁷ CFU in 50 µL of PBS) into the shaved area.
-
Treatment:
-
Administer this compound (e.g., 10 mg/kg) via a suitable route (e.g., intraperitoneal injection) at specified time points post-infection (e.g., 2 and 12 hours).
-
Administer the antibiotic (e.g., Gentamicin at a sub-therapeutic dose) via a suitable route at specified time points.
-
Include control groups: vehicle control, this compound alone, and antibiotic alone.
-
-
Monitoring: Monitor the animals daily for clinical signs of infection, and measure the size of the skin lesion.
-
Endpoint Analysis: At a predetermined time point (e.g., 3 days post-infection), euthanize the animals. Excise the skin lesion and homogenize the tissue. Perform serial dilutions and plate on appropriate agar (B569324) to determine the bacterial load (CFU/g of tissue).
Protocol 3: In Vivo Murine Model of Staphylococcus aureus Sepsis
This protocol details a systemic infection model to assess the efficacy of this compound in a life-threatening infection scenario.[3]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Staphylococcus aureus strain (e.g., MRSA)
-
This compound (Compound 3i)
-
Antibiotic (e.g., Gentamicin)
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles
Procedure:
-
Infection: Induce sepsis by intraperitoneal or intravenous injection of a lethal or sub-lethal dose of S. aureus (e.g., 1 x 10⁸ CFU in 100 µL of PBS).
-
Treatment:
-
Administer this compound (e.g., 10 mg/kg) and the antibiotic at specified time points post-infection.
-
Include appropriate control groups.
-
-
Monitoring: Monitor the survival of the animals over a period of several days (e.g., 7 days).
-
Endpoint Analysis:
-
Primary endpoint: Survival rate.
-
Secondary endpoints (for sub-lethal models): At a specific time point, euthanize the animals and collect organs (e.g., kidneys, spleen, liver). Homogenize the organs and determine the bacterial load.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for evaluating this compound.
Caption: Workflow for this compound evaluation.
References
- 1. (Heteroarylmethyl)benzoic Acids as a New Class of Bacterial Cystathionine γ-Lyase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modeling [pubmed.ncbi.nlm.nih.gov]
- 2. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Murine Models for Staphylococcal Infection. | Skaar Lab [vumc.org]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Biofilm Disruption Assays Using bCSE-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a protective barrier. The development of novel therapeutic strategies that can effectively disrupt these resilient structures is a critical area of research.
bCSE-IN-1 is a small molecule inhibitor of bacterial cystathionine (B15957) β-synthase (CSE), a key enzyme responsible for the production of hydrogen sulfide (B99878) (H₂S) in several pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[1][2] Endogenous H₂S has been identified as a crucial signaling molecule that promotes biofilm formation and tolerance to antibiotics.[2] By inhibiting H₂S production, this compound presents a promising approach to disrupt biofilms and enhance the efficacy of existing antibiotics.
These application notes provide detailed protocols for conducting biofilm disruption assays to evaluate the efficacy of this compound. The described methods focus on quantifying the reduction in biofilm biomass and the viability of the embedded bacterial cells, offering a comprehensive assessment of the agent's anti-biofilm potential.
Mechanism of Action: H₂S Inhibition and Biofilm Disruption
In bacteria such as P. aeruginosa and S. aureus, the enzyme cystathionine β-synthase (CSE) is a primary contributor to the endogenous production of H₂S.[1] H₂S acts as a signaling molecule that can modulate various physiological processes, including responses to oxidative stress and the formation of biofilms. Inhibition of CSE by this compound leads to a reduction in intracellular H₂S levels. This disruption of H₂S signaling interferes with the regulatory networks that control the production of EPS components and other factors essential for biofilm integrity, ultimately leading to the disruption of the biofilm structure.
Caption: H₂S signaling pathway in bacterial biofilm formation and its inhibition by this compound.
Experimental Protocols
This section provides detailed protocols for assessing the biofilm disruption potential of this compound against pre-formed biofilms of P. aeruginosa and S. aureus.
Protocol 1: Crystal Violet Assay for Biofilm Biomass Quantification
This protocol quantifies the total biofilm biomass after treatment with this compound.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strains (P. aeruginosa PAO1, S. aureus Newman, or other relevant strains)
-
Tryptic Soy Broth (TSB) or other appropriate growth medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the Crystal Violet biofilm disruption assay.
Step-by-Step Procedure:
-
Biofilm Formation:
-
Prepare an overnight culture of the test bacterium in TSB.
-
Dilute the overnight culture to an optical density at 600 nm (OD₆₀₀) of 0.05 in fresh TSB.
-
Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Include wells with sterile TSB only as a negative control.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Treatment with this compound:
-
Carefully aspirate the planktonic culture from each well without disturbing the biofilm.
-
Gently wash the wells twice with 200 µL of sterile PBS.
-
Prepare serial dilutions of this compound in fresh TSB.
-
Add 200 µL of the diluted inhibitor to the biofilm-containing wells.
-
Include wells with TSB (with the same concentration of solvent as the highest this compound concentration) as an untreated control.
-
Incubate the plate at 37°C for a further 24 hours.
-
-
Staining and Quantification:
-
Aspirate the medium from the wells and wash twice with PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water.
-
Invert the plate on a paper towel and let it air dry.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Incubate for 15-20 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the solubilized dye to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: MTT Assay for Biofilm Viability Assessment
This protocol evaluates the effect of this compound on the metabolic activity of bacteria within the biofilm, providing an indication of cell viability.
Materials:
-
All materials from the Crystal Violet protocol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or isopropanol
Experimental Workflow:
References
bCSE-IN-1 solubility and preparation for in vitro assays
Application Notes and Protocols for bCSE-IN-1
Topic: this compound Solubility and Preparation for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an inhibitor of bacterial Cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in the biosynthesis of cysteine.[1] Due to its inhibitory action on this key bacterial enzyme, this compound exhibits antibacterial activity.[1] Cystathionine γ-lyase (CSE) is a crucial enzyme in the transsulfuration pathway and is a primary producer of hydrogen sulfide (B99878) (H₂S) in both bacteria and mammals.[2][3][4][5] H₂S is a gasotransmitter that functions as a second messenger in a variety of cellular signaling pathways.[2] The selective inhibition of bacterial CSE presents a promising strategy for the development of novel antibacterial agents.
These application notes provide detailed information on the solubility of this compound and protocols for its preparation for use in in vitro assays designed to assess its inhibitory activity against bCSE.
Data Presentation: Solubility and Stock Solution Preparation
Solubility of this compound
The solubility of this compound in water has been determined and is summarized in the table below. It is important to note that achieving this solubility may require specific conditions.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |
| Water | 50 | 126.83 | Requires sonication and heating to 60°C.[1] |
Preparation of this compound Stock Solutions
For accurate and reproducible experimental results, it is crucial to prepare stock solutions of this compound with precision. The following table provides the required solvent volumes to achieve common stock concentrations from standard masses of the compound.
| Desired Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 2.5365 mL | 12.6826 mL | 25.3653 mL |
| 5 mM | 0.5073 mL | 2.5365 mL | 5.0731 mL |
| 10 mM | 0.2537 mL | 1.2683 mL | 2.5365 mL |
Molecular Weight of this compound: 394.24 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for reconstituting solid this compound to create a high-concentration stock solution.
Materials:
-
This compound solid compound
-
Sterile, nuclease-free water
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
-
Sterile, conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Calibrated pipettes and sterile tips
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile conical tube.
-
Solvent Addition: Based on the desired final concentration from the table above, add the corresponding volume of sterile water to the tube.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
To aid dissolution, warm the solution to 60°C using a water bath or heat block.[1]
-
Further facilitate dissolution by placing the tube in an ultrasonic bath.[1]
-
Alternate between warming, vortexing, and sonication until the solid is completely dissolved.
-
-
Sterilization: If using the stock solution in a sterile cell-based assay, it is recommended to filter the solution through a 0.22 µm sterile syringe filter.[1]
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
-
Protocol 2: In Vitro bCSE Inhibition Assay (Hydrogen Sulfide Detection)
This protocol describes a method to determine the inhibitory activity of this compound by measuring the production of hydrogen sulfide (H₂S) from the enzymatic reaction of bCSE. This assay can be adapted from methods used for mammalian CSE.[2]
Materials:
-
Recombinant bacterial Cystathionine γ-lyase (bCSE)
-
This compound stock solution
-
L-cysteine
-
Pyridoxal-5'-phosphate (PLP)
-
HEPES buffer (pH 7.4)
-
A selective, luminogenic hydrogen sulfide sensor
-
96-well black plates
-
Plate reader capable of time-resolved luminescence or fluorescence
Procedure:
-
Reagent Preparation:
-
Prepare a solution of bCSE in HEPES buffer at the desired concentration (e.g., 500 nM).[2]
-
Prepare a solution of L-cysteine (e.g., 2.0 mM) and PLP (e.g., 5 µM) in HEPES buffer.[2]
-
Prepare a solution of the H₂S sensor in HEPES buffer (e.g., 100 nM).[2]
-
Prepare serial dilutions of the this compound stock solution in HEPES buffer to create a range of working concentrations for testing.
-
-
Assay Setup:
-
In a 96-well black plate, add the following to each well:
-
bCSE enzyme solution
-
H₂S sensor solution
-
Varying concentrations of this compound working solutions (for test wells) or buffer (for positive control wells). For negative control wells, omit the bCSE enzyme.
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
To each well, add the L-cysteine and PLP solution to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a plate reader set to 37°C.
-
Monitor the luminescence or fluorescence signal over time. The signal will increase as H₂S is produced and reacts with the sensor.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value of this compound.
-
Visualizations
Enzymatic Reaction and Inhibition
The following diagram illustrates the enzymatic reaction catalyzed by bacterial Cystathionine γ-lyase (bCSE) and the inhibitory action of this compound.
Caption: bCSE catalyzes the conversion of L-Cysteine into H₂S, Pyruvate, and Ammonia.
Experimental Workflow for In Vitro Assay Preparation
This diagram outlines the general workflow for preparing this compound for use in an in vitro inhibition assay.
Caption: Workflow for preparing this compound from solid compound to use in in vitro assays.
Principle of the H₂S Detection Assay
This diagram illustrates the logical relationship in the fluorescence-based in vitro assay for measuring bCSE activity and its inhibition.
Caption: Principle of the H₂S detection assay for measuring bCSE inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Time-gated detection of cystathionine γ-lyase activity and inhibition with a selective, luminogenic hydrogen sulfide sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Fragment-based de novo design of a cystathionine γ-lyase selective inhibitor blocking hydrogen sulfide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Recommended storage and handling conditions for bCSE-IN-1
Product Name: bCSE-IN-1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a novel small molecule inhibitor of the cystathionine (B15957) β-synthase (CBS) enzyme. CBS is a critical enzyme in the transsulfuration pathway, responsible for the synthesis of cysteine from homocysteine. Dysregulation of CBS activity has been implicated in various pathological conditions, including cancer and neurodegenerative diseases. By inhibiting CBS, this compound serves as a valuable tool for researchers investigating the role of the transsulfuration pathway and hydrogen sulfide (B99878) (H₂S) signaling in these processes. These application notes provide detailed protocols and guidelines for the optimal storage, handling, and use of this compound in a research setting.
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and activity.
1.1. Storage Conditions
| Form | Recommended Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | ≥ 2 years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | ≥ 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | ≥ 1 month |
1.2. Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Hygroscopic: this compound is hygroscopic. Store in a desiccator and handle quickly in a dry environment to prevent moisture absorption.
-
Disposal: Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Preparation of Stock Solutions
For most in vitro and in vivo experiments, this compound should be dissolved in a suitable solvent to prepare a concentrated stock solution.
2.1. Recommended Solvents
-
Dimethyl sulfoxide (B87167) (DMSO): The recommended solvent for preparing stock solutions. This compound is soluble in DMSO at concentrations up to 50 mM.
-
Ethanol: Limited solubility. Not recommended for high-concentration stock solutions.
2.2. Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of this compound solid powder to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of DMSO to the vial to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution from 5 mg of this compound (Molecular Weight = 450 g/mol ), add 1.11 mL of DMSO.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (37°C) may be applied to aid dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Experimental Protocols
The following are example protocols for common experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.
3.1. In Vitro CBS Enzyme Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on purified CBS enzyme.
Workflow for CBS Enzyme Inhibition Assay
Caption: Workflow for in vitro CBS enzyme inhibition assay.
Materials:
-
Purified recombinant CBS enzyme
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
L-Homocysteine
-
L-Serine
-
Pyridoxal 5'-phosphate (PLP)
-
Detection reagent (e.g., DTNB for H₂S detection or a method for cystathionine quantification)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer from the stock solution. Include a vehicle control (DMSO).
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control.
-
Add 80 µL of CBS enzyme solution (containing PLP) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution (L-homocysteine and L-serine).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction according to the chosen detection method.
-
Measure the product formation (cystathionine or H₂S) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
3.2. Cell-Based Assay for CBS Inhibition
This protocol outlines a method to assess the effect of this compound on CBS activity in cultured cells.
Workflow for Cell-Based CBS Inhibition Assay
Caption: Workflow for cell-based CBS inhibition assay.
Materials:
-
Cell line of interest (e.g., HCT116, U87)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Cell lysis buffer
-
CBS activity assay kit or reagents
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Seed cells in a multi-well plate at an appropriate density and allow them to attach overnight.
-
Prepare working solutions of this compound in cell culture medium. Include a vehicle control (DMSO).
-
Remove the old medium and treat the cells with the this compound working solutions.
-
Incubate the cells for the desired time (e.g., 24 hours).
-
Wash the cells with PBS and then lyse them.
-
Collect the cell lysates and centrifuge to remove debris.
-
Measure the CBS activity in the supernatant using a suitable assay.
-
Determine the protein concentration of each lysate.
-
Normalize the CBS activity to the total protein concentration and calculate the inhibition.
Signaling Pathway
This compound inhibits the CBS enzyme, which is a key component of the transsulfuration pathway. This pathway is interconnected with other metabolic and signaling pathways.
Simplified Transsulfuration Pathway and Inhibition by this compound
Caption: Inhibition of CBS by this compound in the transsulfuration pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no inhibition | Inactive compound | Ensure proper storage and handling. Use a fresh aliquot. |
| Incorrect assay conditions | Optimize enzyme concentration, substrate concentration, and incubation time. | |
| High background signal | Reagent contamination | Use fresh, high-quality reagents. |
| Non-specific inhibition | Test a lower concentration range of this compound. | |
| Poor cell viability | Compound toxicity | Determine the cytotoxic concentration of this compound using a viability assay (e.g., MTT) and use non-toxic concentrations for experiments. |
| Solvent toxicity | Ensure the final concentration of DMSO is low (typically <0.5%) and consistent across all wells. |
Ordering Information
For research use only. Please contact your local sales representative for pricing and availability.
Disclaimer: The information provided in this document is for research use only and is not intended for diagnostic or therapeutic purposes. The user is solely responsible for determining the suitability of this product for their particular application.
Application Notes & Protocols: Synergistic Activity of bCSE-IN-1 and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to a broad spectrum of antibiotics. Vancomycin (B549263) has long been a cornerstone of therapy for severe MRSA infections. However, the emergence of vancomycin-intermediate and vancomycin-resistant S. aureus strains necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that can restore or enhance the efficacy of existing antibiotics.
This document details the application of bCSE-IN-1, a potent inhibitor of bacterial cystathionine (B15957) γ-lyase (bCSE), in combination with vancomycin to combat MRSA. Inhibition of bCSE has been shown to disrupt bacterial hydrogen sulfide (B99878) (H₂S) production, a key defense mechanism against oxidative stress induced by bactericidal antibiotics. By suppressing this protective pathway, this compound potentiates the bactericidal activity of antibiotics like vancomycin, offering a potential new avenue for treating resistant infections.[1][2]
Mechanism of Action: this compound
This compound, also identified as Compound 3i, is a small molecule inhibitor of bacterial cystathionine γ-lyase.[3] This enzyme is a primary generator of hydrogen sulfide (H₂S) in major pathogens such as Staphylococcus aureus.[1] Bacterial H₂S plays a crucial role in mitigating oxidative stress, a common mechanism of action for many bactericidal antibiotics. By inhibiting bCSE, this compound depletes the bacterial cell's ability to produce H₂S, thereby rendering it more susceptible to the oxidative damage induced by antibiotics.[1] This mechanism makes bCSE inhibitors potent antibiotic enhancers.
Mechanism of Action: Vancomycin
Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding blocks the transglycosylation and transpeptidation steps in cell wall biosynthesis, ultimately leading to cell lysis and death.
Synergistic Interaction
The combination of this compound and vancomycin exhibits a synergistic effect against MRSA. Vancomycin's inhibition of cell wall synthesis induces significant stress on the bacterial cell. In response, MRSA upregulates protective mechanisms, including the production of H₂S via bCSE, to counteract the antibiotic-induced damage. By co-administering this compound, this H₂S-mediated defense is neutralized. The result is a significant potentiation of vancomycin's bactericidal activity, allowing for effective killing of MRSA at lower antibiotic concentrations.
Data Presentation
The following tables summarize the expected quantitative data from in vitro synergy testing of this compound and vancomycin against a reference MRSA strain (e.g., USA300).
Table 1: Checkerboard Assay Results
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
|---|---|---|---|---|---|
| Vancomycin | 2.0 | 0.5 | 0.25 | \multirow{2}{}{0.5} | \multirow{2}{}{Synergy} |
| this compound | 16.0 | 4.0 | 0.25 | | |
Fractional Inhibitory Concentration (FIC) Index (FICI) Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 2: Time-Kill Curve Analysis (24 hours)
| Treatment | Concentration (µg/mL) | Log₁₀ CFU/mL Reduction from Initial Inoculum |
|---|---|---|
| Growth Control | - | -0.5 (Growth) |
| Vancomycin | 2.0 (MIC) | 1.5 |
| This compound | 16.0 (MIC) | 0.5 |
| Vancomycin + this compound | 0.5 + 4.0 (0.25x MIC each) | 3.5 |
Interpretation:
-
Bactericidal activity: ≥ 3-log₁₀ reduction in CFU/mL.
-
Synergy: ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol determines the Fractional Inhibitory Concentration (FIC) index to quantify the synergistic effect of this compound and vancomycin.
Materials:
-
MRSA strain (e.g., USA300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Vancomycin hydrochloride
-
This compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare Stock Solutions: Dissolve vancomycin and this compound in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Drug Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of vancomycin horizontally (e.g., across columns 1-10) in CAMHB.
-
Prepare two-fold serial dilutions of this compound vertically (e.g., down rows A-G) in CAMHB.
-
Include a row and a column with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Include a growth control well (no drugs) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Culture MRSA overnight on a Mueller-Hinton agar (B569324) plate.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC for each drug alone and for every combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the FIC for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Calculate the FICI: FICI = FIC (Vancomycin) + FIC (this compound).
-
Interpret the FICI value to determine synergy, additivity, or antagonism.
-
Time-Kill Curve Assay
This protocol assesses the rate and extent of bactericidal activity of the combination over time.
Materials:
-
MRSA strain (e.g., USA300)
-
CAMHB and Mueller-Hinton Agar (MHA) plates
-
Vancomycin hydrochloride and this compound
-
Sterile culture flasks and tubes
-
Sterile saline for dilutions
Protocol:
-
Inoculum Preparation:
-
Grow an overnight culture of MRSA in CAMHB.
-
Inoculate fresh CAMHB with the overnight culture and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4).
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in several flasks containing pre-warmed CAMHB.
-
-
Experimental Setup: Prepare flasks with the following conditions:
-
Growth Control (no drug)
-
Vancomycin alone (e.g., at its MIC)
-
This compound alone (e.g., at its MIC)
-
Vancomycin + this compound (at synergistic concentrations determined by the checkerboard assay, e.g., 0.25x MIC of each).
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with agitation (e.g., 200 rpm).
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Quantification of Viable Bacteria:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on plates containing 30-300 colonies.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point.
-
Convert the CFU/mL values to log₁₀ CFU/mL.
-
Plot the mean log₁₀ CFU/mL versus time for each experimental condition.
-
Analyze the curves to determine bactericidal activity and synergy.
-
The combination of this compound with vancomycin represents a promising strategy to overcome MRSA resistance. By targeting a key bacterial defense mechanism, this compound restores and enhances the bactericidal efficacy of vancomycin. The protocols provided herein offer a standardized framework for researchers to evaluate this synergistic interaction in vitro. Further studies, including in vivo efficacy and toxicity assessments, are warranted to explore the full therapeutic potential of this combination therapy.
References
Application Note: Quantifying H2S Inhibition by a Bacterial Cystathionine γ-lyase Inhibitor (bCSE-IN-1) in Bacterial Cultures
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for the quantification of hydrogen sulfide (B99878) (H₂S) inhibition by bCSE-IN-1, a small molecule inhibitor of bacterial cystathionine (B15957) γ-lyase (CSE), in bacterial cultures.
Introduction
Hydrogen sulfide (H₂S) is an endogenously produced gasotransmitter in bacteria that plays a crucial role in cytoprotection against oxidative stress and antibiotics.[1][2] The production of H₂S in many pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, is primarily catalyzed by the enzyme cystathionine γ-lyase (CSE).[2] As a key enzyme in the transsulfuration pathway, CSE facilitates the conversion of cysteine to H₂S.[3][4] The protective role of H₂S in bacteria makes its biosynthetic pathway an attractive target for the development of novel antimicrobial strategies. Inhibition of H₂S production has been shown to potentiate the efficacy of bactericidal antibiotics, disrupt biofilm formation, and reduce the number of persister cells that survive antibiotic treatment.[1][2][5]
This compound is a representative small molecule inhibitor designed to target bacterial CSE. This application note provides detailed methodologies for quantifying the inhibitory effect of this compound on H₂S production in bacterial cultures, assessing its impact on bacterial growth, and its synergistic effects with conventional antibiotics.
Signaling Pathway of H₂S Production
The primary pathway for H₂S production in many bacteria involves the enzymatic activity of CSE on L-cysteine. Understanding this pathway is critical for interpreting the effects of CSE inhibitors.
Caption: H₂S production pathway via CSE and its inhibition.
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of a bCSE inhibitor in bacterial cultures.
Table 1: Inhibition of H₂S Production by this compound
| Bacterial Strain | Treatment | H₂S Production (Relative Fluorescence Units) | % Inhibition |
| S. aureus USA300 | Vehicle Control | 100 ± 5 | 0% |
| S. aureus USA300 | This compound (10 µM) | 15 ± 3 | 85% |
| P. aeruginosa PA14 | Vehicle Control | 100 ± 7 | 0% |
| P. aeruginosa PA14 | This compound (10 µM) | 20 ± 4 | 80% |
Table 2: Potentiation of Antibiotic Activity by this compound
| Bacterial Strain | Treatment | Minimum Inhibitory Concentration (MIC) of Gentamicin | Fold Decrease in MIC |
| S. aureus RN4220 | Gentamicin alone | 2 µg/mL | - |
| S. aureus RN4220 | Gentamicin + this compound (10 µM) | 0.5 µg/mL | 4 |
| P. aeruginosa PA14 | Gentamicin alone | 4 µg/mL | - |
| P. aeruginosa PA14 | Gentamicin + this compound (10 µM) | 1 µg/mL | 4 |
Experimental Protocols
Quantification of H₂S Production using a Fluorescent Probe
This protocol describes a method to quantify H₂S production in live bacterial cultures using an H₂S-specific fluorescent probe.
Caption: Workflow for H₂S quantification in bacterial cultures.
Materials:
-
Bacterial strains (e.g., S. aureus, P. aeruginosa)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)
-
This compound
-
H₂S-specific fluorescent probe
-
96-well microtiter plates
-
Plate reader with fluorescence capabilities
-
Incubator
Procedure:
-
Bacterial Culture Preparation: Inoculate the desired bacterial strain into the appropriate growth medium and incubate overnight at 37°C with shaking.
-
Subculturing: Dilute the overnight culture into fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
Treatment: Add this compound to the desired final concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO) for comparison.
-
Incubation: Incubate the cultures at 37°C with shaking until they reach the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.5).
-
Probe Addition: Add the H₂S-specific fluorescent probe to each well according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
-
Normalization: Determine the colony-forming units (CFU) for each culture by plating serial dilutions. Normalize the fluorescence signal to the CFU count to account for differences in cell density.
-
Data Analysis: Calculate the percentage inhibition of H₂S production by comparing the normalized fluorescence of the this compound treated samples to the vehicle control.
Methylene (B1212753) Blue Method for H₂S Detection
This colorimetric assay provides a semi-quantitative measure of H₂S production.
Materials:
-
Bacterial cultures
-
L-cysteine
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) salt solution
-
FeCl₃ solution in HCl
-
Microtiter plates
-
Spectrophotometer
Procedure:
-
Culture Growth: Grow bacterial cultures in a suitable broth supplemented with L-cysteine (e.g., 20 mM) to an approximate cell density of 10⁹ cells/mL.[6]
-
Sample Preparation: Transfer a small volume (e.g., 10 µl) of the bacterial culture to a microtiter well containing distilled water.[6]
-
Reagent Addition: Immediately add a solution of N,N-dimethyl-p-phenylenediamine sulfate salt and FeCl₃ in HCl.[6]
-
Incubation and Measurement: After 30 minutes, measure the absorbance at 668 nm.[6] The formation of methylene blue results in a blue color, the intensity of which is proportional to the amount of H₂S produced.
Antibiotic Synergy Assay (Checkerboard Assay)
This protocol determines the synergistic effect of this compound with a bactericidal antibiotic.
Caption: Logical flow of antibiotic synergy with this compound.
Materials:
-
Bacterial strain of interest
-
This compound
-
Bactericidal antibiotic (e.g., gentamicin)
-
96-well microtiter plates
-
Bacterial growth medium
Procedure:
-
Prepare Antibiotic Dilutions: Prepare a serial dilution of the antibiotic along the x-axis of a 96-well plate.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound along the y-axis of the plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic, alone or in combination with this compound, that visibly inhibits bacterial growth.
-
Calculate Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC Index = FIC of Antibiotic + FIC of this compound
-
Synergy is typically defined as an FIC index of ≤ 0.5.
-
Conclusion
The protocols outlined in this application note provide a framework for the quantitative assessment of H₂S inhibition by this compound in bacterial cultures. By employing these methods, researchers can effectively characterize the inhibitory potential of novel bCSE inhibitors and evaluate their utility as antibiotic enhancers. The inhibition of bacterial H₂S production represents a promising strategy to combat antibiotic resistance and tolerance.
References
- 1. Inhibitors of bacterial H2S biogenesis targeting antibiotic resistance and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of bacterial H2S biogenesis targeting antibiotic resistance and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. H2S scavenger as a broad-spectrum strategy to deplete bacteria-derived H2S for antibacterial sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of bacterial hydrogen sulfide production in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effect of bCSE-IN-1 on Bacterial Growth Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for evaluating the impact of a novel inhibitor, bCSE-IN-1, on the growth kinetics of bacteria. The following protocols are foundational for characterizing the antimicrobial properties of new compounds and are essential for preclinical drug development. The described methods include the determination of the Minimum Inhibitory Concentration (MIC) and the detailed analysis of bacterial growth curves in the presence of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This parameter is crucial for assessing the potency of a new inhibitor. The broth microdilution method is a widely used technique for determining the MIC.[1][3]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain of interest on an appropriate agar (B569324) plate and incubate at 37°C for 18-24 hours.[4]
-
Select 3-5 morphologically similar colonies and transfer them to a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).[4]
-
Incubate the broth culture at 37°C for 18-24 hours.[4]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be further diluted to a final concentration of 5 x 10⁵ CFU/mL for the assay.[2][3]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in MHB to obtain a range of concentrations for testing.[4] Typically, 50 µL of MHB is added to wells 2-11, and 100 µL of the this compound stock is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10.[4]
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except for the sterility control) to achieve a final volume of 100 µL per well.
-
Include a positive control (bacteria with no inhibitor) and a negative/sterility control (broth with no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.[1]
-
-
Data Analysis:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[1]
-
Data Presentation: MIC of this compound
| Bacterial Strain | This compound MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |
| Escherichia coli ATCC 25922 | [Insert Value] | [Insert Value] |
| Staphylococcus aureus ATCC 29213 | [Insert Value] | [Insert Value] |
| Pseudomonas aeruginosa ATCC 27853 | [Insert Value] | [Insert Value] |
Bacterial Growth Curve Analysis
Bacterial growth curves provide detailed information about the dynamics of bacterial population growth over time and how it is affected by an inhibitor.[5][6] The growth curve typically has four phases: lag, exponential (log), stationary, and death phase.[5][7] The effect of this compound can be observed by changes in the duration of the lag phase, the rate of exponential growth, and the final cell density.
Experimental Protocol: Growth Curve Analysis with this compound
-
Preparation of Cultures:
-
Prepare an overnight culture of the desired bacterial strain as described in the MIC protocol.
-
In a sterile flask or 96-well plate, inoculate fresh broth with the overnight culture to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05.[8]
-
-
Addition of this compound:
-
Add different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC) to the experimental cultures. Include a control culture with no inhibitor.
-
-
Incubation and Monitoring:
-
Data Analysis:
-
Plot the OD₆₀₀ values against time to generate growth curves.
-
From the growth curves, determine key parameters such as the length of the lag phase, the maximum growth rate (during the exponential phase), and the maximum OD₆₀₀ reached.
-
Data Presentation: Effect of this compound on Growth Kinetics
| Treatment | Lag Phase Duration (hours) | Maximum Growth Rate (OD₆₀₀/hour) | Maximum OD₆₀₀ |
| Control (No Inhibitor) | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (0.5x MIC) | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (1x MIC) | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (2x MIC) | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect.
Potential Target: Bacterial Signaling Pathway
Caption: A generic bacterial two-component signaling pathway.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.5. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 4. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 5. gmpplastic.com [gmpplastic.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Bacterial Growth Curve Phases and Assessment Methods | The Scientist [the-scientist.com]
- 8. Microtiter plate microbial growth measurements [protocols.io]
- 9. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
Troubleshooting & Optimization
Troubleshooting low efficacy of bCSE-IN-1 in potentiation assays
Welcome to the technical support center for bCSE-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the use of this compound in potentiation assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound, an inhibitor, not showing efficacy in my potentiation assay?
This is a common point of confusion. This compound is an inhibitor of bacterial Cystathionine γ-lyase (bCSE).[1] In a potentiation assay, its role is not to act as a primary therapeutic agent but to enhance the effect of another active compound (e.g., an antibiotic). The underlying hypothesis is that by inhibiting bCSE, this compound compromises a bacterial defense or metabolic pathway, thereby making the bacterium more susceptible to the primary antibiotic.
Therefore, "low efficacy" means you are not observing the expected synergistic or potentiating effect, i.e., the antibiotic's potency (e.g., MIC or EC₅₀) does not increase significantly in the presence of this compound. The troubleshooting steps below address potential reasons for this observation.
Troubleshooting Guide: Low Potentiation Efficacy
This guide is structured to help you diagnose the root cause of low or no potentiation effect with this compound.
Category 1: Compound Integrity and Preparation
Q2: How can I be sure my this compound compound is active and correctly prepared?
Issues with the compound's solubility, stability, or concentration are common sources of assay failure.[2][3]
-
Solubility: this compound is soluble in water (50 mg/mL with heating and sonication) and DMSO.[1] Poor solubility can drastically reduce the effective concentration in your assay.
-
Recommendation: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting to the final working concentration in aqueous assay media, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent effects and precipitation. Visually inspect for any precipitate after dilution.
-
-
Stability: The stability of small molecules can be compromised by improper storage or repeated freeze-thaw cycles.[1]
-
Recommendation: Store the stock solution at -20°C or -80°C in single-use aliquots to prevent degradation from multiple freeze-thaw cycles. Before the experiment, thaw aliquots completely and mix gently.
-
-
Concentration: An inaccurate concentration will lead to unreliable results.
-
Recommendation: Verify the concentration of your stock solution using a suitable analytical method if possible. Always use calibrated pipettes for dilutions.
-
Troubleshooting Compound-Related Issues
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
|---|---|---|---|
| Solubility | Compound precipitating in aqueous assay medium. | Prepare stock in 100% DMSO. Perform serial dilutions in DMSO before a final, large dilution into the aqueous medium. Ensure final DMSO is <0.5%. | Clear solution, ensuring the compound is available to the target. |
| Stability | Degradation of this compound due to improper storage. | Aliquot stock solutions into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. | Consistent results across different experiments and compound batches. |
| Concentration | Actual concentration is lower than calculated. | Use freshly calibrated pipettes. Prepare a fresh stock solution from powder. | The dose-response curve shifts to the expected range. |
Category 2: Experimental Design and Assay Conditions
Q3: My compound seems fine. Could my assay setup be the problem?
Yes, the design of cell-based assays is complex, and several parameters must be optimized for a reliable assay window.
-
Cell/Bacterial Strain: The potentiation effect is dependent on the target, bCSE, being critical for the survival or defense of the specific bacterial strain used, especially under the stress induced by the primary antibiotic.
-
Recommendation: Confirm that your bacterial strain expresses bCSE and that its inhibition is expected to lead to sensitization. Consider testing multiple strains.
-
-
Primary Compound Concentration: Potentiation is often most evident when the primary compound (e.g., antibiotic) is used at a sub-inhibitory concentration (e.g., around its EC₂₀ or EC₃₀). If the primary compound's concentration is too high, its potent effect may mask any subtle enhancement from this compound.
-
Recommendation: Perform a dose-response curve for the primary antibiotic alone first. Then, test this compound's potentiation effect across a range of antibiotic concentrations, particularly at the lower end of the curve. A checkerboard (matrix) titration is the ideal method.
-
-
Incubation Time: The timing of compound addition and the total incubation period are critical. The inhibitor may need to be pre-incubated with the cells before the primary compound is added to effectively engage its target.
-
Recommendation: Test different incubation times. Consider a pre-incubation step with this compound for 30-60 minutes before adding the primary antibiotic.
-
-
Assay Readout: The chosen readout (e.g., optical density for bacterial growth, ATP measurement for viability) must be robust and have a good signal-to-noise ratio.
-
Recommendation: Ensure your assay controls (negative/vehicle control, positive/maximum inhibition control) show a clear and significant difference.
-
Troubleshooting Assay Condition Issues
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
|---|---|---|---|
| Primary Drug Dose | Concentration of the primary drug is too high, masking the potentiation effect. | Determine the EC₅₀ of the primary drug alone. Test potentiation at concentrations at or below the EC₅₀ (e.g., EC₂₀, EC₃₀). | A clear, dose-dependent increase in the primary drug's efficacy is observed in the presence of this compound. |
| Incubation Time | Insufficient time for this compound to engage its target and exert a biological effect. | Optimize incubation time. Try pre-incubating bacteria with this compound before adding the primary drug. | Enhanced potentiation effect compared to co-incubation. |
| Cell Density | Bacterial inoculum is too high, requiring a higher compound concentration to see an effect. | Optimize the initial bacterial seeding density. Ensure it is consistent across all wells and experiments. | More sensitive and reproducible assay results. |
| Reagent Quality | Degradation of media, supplements, or detection reagents. | Use fresh reagents. Thaw all components completely and mix well before use. | Reduced variability and improved signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Checkerboard Assay for Potentiation
This protocol is designed to systematically evaluate the synergistic/potentiating effect of two compounds.
-
Prepare Compound Plates:
-
In a 96-well plate (Plate A), perform a 2-fold serial dilution of this compound (e.g., starting from 100 µM) in your chosen assay medium. Leave the last column for a 'no inhibitor' control.
-
In a separate 96-well plate (Plate B), perform a 2-fold serial dilution of your primary antibiotic (e.g., starting from 2x its known MIC) down the columns. Leave the last row for a 'no antibiotic' control.
-
-
Assay Plate Preparation:
-
Using a multi-channel pipette, transfer a set volume (e.g., 50 µL) from Plate A into a new sterile 96-well assay plate.
-
Similarly, transfer 50 µL from Plate B into the assay plate, creating a matrix of concentrations. The final volume in each well is now 100 µL.
-
-
Bacterial Inoculation:
-
Prepare a bacterial suspension at the desired density (e.g., 5 x 10⁵ CFU/mL) in the assay medium.
-
Add 100 µL of the bacterial suspension to each well of the assay plate. The final volume is 200 µL, and all compound concentrations are now halved.
-
-
Incubation:
-
Incubate the plate at the optimal temperature (e.g., 37°C) for the required time (e.g., 18-24 hours).
-
-
Data Acquisition:
-
Measure the bacterial growth using a plate reader (e.g., OD at 600 nm).
-
-
Data Analysis:
-
Subtract the background reading (media only). Normalize the data to the 'no drug' control (100% growth) and the 'maximum inhibition' control (0% growth).
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine if the interaction is synergistic, additive, or antagonistic.
-
Protocol 2: Compound Solubility Assessment
A simple method to visually assess the solubility of this compound in your final assay buffer.
-
Prepare Highest Concentration: Prepare a 2x concentrated solution of this compound in your final assay medium, mimicking the highest concentration used in your experiment. For example, if your highest assay concentration is 50 µM, prepare a 100 µM solution.
-
Incubation: Incubate this solution under the same conditions as your assay (e.g., 37°C) for 1-2 hours.
-
Visual Inspection: After incubation, visually inspect the solution in a clear tube against a dark background for any signs of precipitation or cloudiness.
-
Centrifugation (Optional): Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes. A visible pellet indicates that the compound has precipitated.
Visualizations
Proposed Mechanism of Potentiation
Caption: Proposed mechanism where this compound enhances antibiotic efficacy.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low potentiation efficacy.
Logic Diagram of Potential Causes
Caption: Logical relationship between root causes and the observed result.
References
Overcoming bCSE-IN-1 solubility issues in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with bCSE-IN-1 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is an inhibitor of Bacterial Cystathionine γ-lyase and exhibits antibacterial activity.[1] It is used by researchers studying bacterial enzymes and developing new antibacterial agents.
Q2: What are the general properties of this compound? A2: The key physical and chemical properties of this compound are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₁₇BrNNaO₂ | [1] |
| Molecular Weight | 394.24 g/mol | [1] |
| Appearance | Solid (White to off-white) |[1] |
Q3: What is the reported solubility of this compound? A3: The solubility of this compound in different solvents is crucial for preparing accurate and effective experimental solutions. According to the supplier, the compound has good solubility in water with assistance.
Table 2: Solubility of this compound
| Solvent | Concentration | Method | Reference |
|---|---|---|---|
| Water (H₂O) | 50 mg/mL (126.83 mM) | Requires ultrasonic treatment and heating to 60°C. | [1] |
| DMSO | ≥ 10 mM (Assumed) | DMSO is a common solvent for creating high-concentration stock solutions of hydrophobic compounds.[2][3] | N/A |
Q4: How should I prepare a stock solution? A4: Proper preparation of stock solutions is critical for experimental success.[4] For aqueous stocks, the supplier recommends specific physical methods to achieve high concentrations.[1] Alternatively, DMSO can be used to prepare a high-concentration stock solution which is then diluted into your aqueous experimental medium.[2][3]
Table 3: Stock Solution Preparation Guide (Example Volumes)
| Desired Concentration | Solvent | Mass (1 mg) | Mass (5 mg) | Mass (10 mg) | Reference |
|---|---|---|---|---|---|
| 1 mM | DMSO | 2.5365 mL | 12.6826 mL | 25.3653 mL | [1] |
| 5 mM | DMSO | 0.5073 mL | 2.5365 mL | 5.0731 mL | [1] |
| 10 mM | DMSO | 0.2537 mL | 1.2683 mL | 2.5365 mL |[1] |
Q5: How should I store this compound solutions? A5: Proper storage is essential to maintain the stability and activity of the inhibitor. For stock solutions, it is recommended to store them in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5] The supplier suggests that stock solutions stored at -80°C are stable for up to 2 years, and for 1 year when stored at -20°C.[1]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
Problem 1: My this compound powder will not dissolve in water at room temperature.
-
Potential Cause: The dissolution of this compound in water requires energy input to overcome the lattice energy of the solid.
-
Solution: Follow the supplier's recommended protocol for aqueous dissolution. Use an ultrasonic bath and heat the solution to 60°C to achieve a concentration of up to 50 mg/mL.[1] If you choose water for your stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[1]
Problem 2: My this compound stock solution precipitates when diluted into my aqueous buffer (e.g., PBS, cell culture medium).
-
Potential Cause: This is a common issue when diluting a high-concentration organic stock (like DMSO) into an aqueous medium where the compound's solubility limit is much lower.[2][4]
-
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay to a level below its aqueous solubility limit.[2]
-
Modify Dilution Technique: Instead of adding the buffer to your DMSO stock, add the small volume of DMSO stock directly to the full volume of vigorously vortexing aqueous buffer. This promotes rapid mixing and can help keep the compound in solution.
-
Adjust Buffer pH: The solubility of compounds with ionizable groups can be highly dependent on pH.[2] You can empirically test a range of pH values for your buffer to see if solubility improves.
-
Use Co-solvents or Excipients: While this can alter experimental conditions, using formulation strategies like co-solvents (e.g., ethanol, PEG) or excipients like cyclodextrins can enhance aqueous solubility.[2][6][7]
-
Problem 3: I am observing high levels of cell death or other unexpected effects in my cell-based assays.
-
Potential Cause: The observed toxicity may not be due to the specific inhibitory action of this compound but could be a result of the experimental conditions.
-
Solutions:
-
Perform a Vehicle Control: Always include a control group that is treated with the same final concentration of the solvent (e.g., DMSO) used in your experimental samples.[5] The final DMSO concentration in cell culture should typically be kept below 0.5%, as higher concentrations can be cytotoxic.[2]
-
Run a Dose-Response Curve: High concentrations of an inhibitor can lead to off-target effects and non-specific toxicity.[5] Perform a dose-response experiment to identify the optimal, non-toxic concentration range for your specific cell line.[5]
-
Check for Compound Degradation: Ensure your stock solution has been stored correctly and is not expired. Using degraded compounds can lead to inconsistent and unreliable results.[5] Always prepare fresh dilutions in your culture medium for each experiment.[5]
-
Experimental Protocols & Visualizations
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh Compound: Carefully weigh out 1 mg of this compound powder.
-
Add Solvent: Add 253.7 µL of anhydrous, high-purity DMSO to the vial.[1][5]
-
Dissolve: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots. Store at -20°C or -80°C, protected from light.[1][5]
Protocol 2: General Method for Diluting DMSO Stock into Aqueous Buffer
-
Prepare Buffer: Dispense the required volume of your final aqueous buffer (e.g., 990 µL of PBS) into a microcentrifuge tube.
-
Start Mixing: Place the tube on a vortex mixer and begin mixing at a medium speed.
-
Add Stock: While the buffer is vortexing, add the required volume of your DMSO stock solution (e.g., 10 µL of a 100x stock) directly into the buffer.
-
Continue Mixing: Allow the solution to vortex for an additional 10-15 seconds to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation is observed, you may need to lower the final concentration as described in the troubleshooting guide.
References
Technical Support Center: Troubleshooting Biofilm Assays with bCSE-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with bCSE-IN-1 in biofilm formation assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in biofilm inhibition?
A1: this compound is an inhibitor of bacterial cystathionine (B15957) γ-lyase (bCSE), a key enzyme in the production of hydrogen sulfide (B99878) (H₂S) in bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. By inhibiting bCSE, the compound reduces the endogenous production of H₂S. This disruption of H₂S homeostasis interferes with cellular processes that are crucial for biofilm formation, leading to its inhibition.
Q2: I'm not observing any biofilm inhibition with this compound in my assay. What are the possible reasons?
A2: There are several potential reasons why this compound may not be inhibiting biofilm formation in your specific experimental setup. These can be broadly categorized into issues with the compound itself, the experimental protocol, or the specific bacterial strain being used. This guide will walk you through a systematic troubleshooting process to identify the root cause.
Troubleshooting Guide: Why is this compound not inhibiting biofilm formation?
This guide is designed to help you pinpoint the reason for the lack of inhibitory effect of this compound in your biofilm assay. Follow the steps below to troubleshoot your experiment.
Step 1: Verify Compound Concentration and Preparation
A primary reason for the failure of an inhibitor is suboptimal concentration. It is crucial to test a range of concentrations to determine the Minimum Biofilm Inhibitory Concentration (MBIC) for your specific bacterial strain and experimental conditions.
Troubleshooting Questions:
-
What concentration of this compound are you using? While specific MBIC values for this compound are not extensively published, a logical starting point is to test a broad concentration range.
-
How did you prepare the this compound stock solution? Issues with solubility and stability can affect the compound's activity.
-
Is the compound stable under your experimental conditions?
Recommendations:
-
Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to identify the effective concentration range.
-
Ensure proper solubilization: According to supplier information, this compound is soluble in water at 50 mg/mL with the aid of ultrasonication and warming to 60°C[1]. Prepare a fresh stock solution and filter-sterilize it before use.
-
Consider compound stability: Store stock solutions at -20°C or -80°C as recommended[1]. Avoid repeated freeze-thaw cycles.
Step 2: Evaluate Your Biofilm Assay Protocol
Inconsistencies or suboptimal steps in your experimental protocol can significantly impact the results. The crystal violet (CV) assay is a common method for quantifying biofilm biomass.
Troubleshooting Questions:
-
Is your bacterial inoculum consistent? The initial cell density can affect the rate and extent of biofilm formation.
-
Are you experiencing an "edge effect"? Wells on the perimeter of a microtiter plate are prone to evaporation, which can alter media and compound concentrations.
-
Is your washing step too harsh or too gentle? Improper washing can either remove the biofilm or leave planktonic cells behind, leading to inaccurate readings.
Recommendations:
-
Standardize your inoculum: Always start with a fresh overnight culture diluted to a consistent optical density (e.g., OD₆₀₀ of 0.01).
-
Mitigate edge effects: Fill the outer wells of the plate with sterile media or water to create a humidity barrier. Do not use the outer wells for experimental samples.
-
Optimize your washing technique: Gently wash the wells with a multichannel pipette or by submerging the plate in a container of sterile saline or PBS. Avoid direct, high-pressure streams onto the biofilm.
Step 3: Assess the Bacterial Strain and Growth Conditions
The specific characteristics of your bacterial strain and the culture conditions can influence its ability to form a biofilm and its susceptibility to inhibitors.
Troubleshooting Questions:
-
Is your bacterial strain a robust biofilm former? Some strains may not form a strong biofilm under standard laboratory conditions.
-
Are the growth media and incubation conditions optimal for biofilm formation? Factors like media composition, temperature, and aeration can significantly impact biofilm development.
-
Could your strain have resistance mechanisms? While unlikely for a novel inhibitor, inherent resistance is a possibility.
Recommendations:
-
Use a positive control strain: Include a known strong biofilm-forming strain in your experiments to validate your assay setup.
-
Optimize growth conditions: Ensure the media, temperature, and incubation time are suitable for biofilm formation by your specific strain. Some bacteria may require specific supplements or longer incubation periods.
-
Consider alternative strains: If possible, test this compound against reference strains known to be susceptible to biofilm inhibition.
Quantitative Data Summary
Due to limited publicly available data on the specific MBIC of this compound, the following table provides a general framework for determining the effective concentration of a novel biofilm inhibitor.
| Parameter | Recommended Range to Test | Rationale |
| This compound Concentration | 0.1 µM - 100 µM | A broad range is necessary to determine the optimal inhibitory concentration for your specific bacterial strain and conditions. |
| Incubation Time | 24 - 48 hours | Allows for sufficient biofilm formation in control wells and for the inhibitor to exert its effect. |
| Inoculum Density (OD₆₀₀) | 0.01 - 0.05 | Ensures a consistent starting number of bacteria for biofilm formation. |
Experimental Protocols
Protocol: Biofilm Inhibition Assay using Crystal Violet
This protocol outlines a standard method for assessing the ability of this compound to inhibit biofilm formation in a 96-well plate format.
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into appropriate liquid broth and incubate overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture in fresh broth to an OD₆₀₀ of 0.01.
-
-
Plate Setup:
-
In a 96-well flat-bottom microtiter plate, add 100 µL of the desired concentration of this compound (diluted in the same broth) to the test wells.
-
Include a vehicle control (broth with the same concentration of the solvent used for this compound, e.g., water or DMSO) and a negative control (broth only).
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Fill any unused outer wells with 200 µL of sterile broth or water to minimize evaporation.
-
-
Incubation:
-
Cover the plate and incubate statically at the optimal temperature for biofilm formation (e.g., 37°C) for 24 to 48 hours.
-
-
Washing:
-
Carefully discard the planktonic culture from each well.
-
Gently wash each well twice with 200 µL of sterile phosphate-buffered saline (PBS) or 0.9% saline to remove non-adherent cells.
-
-
Staining:
-
Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Discard the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
-
Quantification:
-
Add 200 µL of 30% (v/v) acetic acid or 95% (v/v) ethanol (B145695) to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control (broth only) from all experimental wells.
-
Calculate the percentage of biofilm inhibition compared to the vehicle control.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in preventing biofilm formation.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting your biofilm inhibition assay.
References
Improving the stability of bCSE-IN-1 in experimental conditions
Welcome to the technical support center for bCSE-IN-1, a potent inhibitor of bacterial Cystathionine γ-lyase (bCSE). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues related to the stability and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as DMSO. For aqueous solutions, the compound is soluble in water with the aid of ultrasonication and warming to 60°C.[1] To avoid repeated freeze-thaw cycles that can compromise the stability of the compound, it is best to aliquot the stock solution into single-use volumes.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, stock solutions of this compound should be stored at -80°C, where they can be stable for up to two years. For shorter-term storage, -20°C is suitable for up to one year.[1] Always ensure the storage vials are tightly sealed to prevent solvent evaporation and contamination.
Q3: My this compound precipitated out of the aqueous buffer after diluting it from a DMSO stock. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound in your experiment may be exceeding its aqueous solubility limit.
-
Optimize the solvent concentration: Ensure the final percentage of DMSO in your aqueous solution is as low as possible while maintaining solubility, typically below 1%, to avoid off-target effects.
-
Adjust the pH of the buffer: The solubility of many compounds is pH-dependent. Experiment with slight pH adjustments to your buffer to see if it improves solubility.
Q4: I am observing inconsistent results in my antibacterial assays with this compound. What could be the cause?
A4: Inconsistent results in antibacterial assays can arise from several factors:
-
Inoculum preparation: Ensure the bacterial inoculum is standardized to a consistent density for each experiment, for example, using a McFarland standard.
-
Media composition: Variations in media components can affect bacterial growth and the activity of the inhibitor. Use a consistent source and batch of media.
-
Compound stability: this compound may be degrading in the assay medium over the course of the experiment. It is advisable to perform a stability test of the compound in your specific experimental media.
Troubleshooting Guides
Issue 1: Poor or No Inhibition of Bacterial Growth
| Possible Cause | Suggested Solution |
| Degradation of this compound | Prepare fresh stock solutions and working dilutions for each experiment. Assess the stability of this compound in your specific assay medium and conditions (see Experimental Protocols section). |
| Incorrect Concentration | Verify the calculations for your dilutions. Use calibrated pipettes to ensure accurate liquid handling. |
| Resistant Bacterial Strain | Confirm the susceptibility of your bacterial strain to other known inhibitors of the same pathway or to general antibiotics. |
| Suboptimal Assay Conditions | Optimize the pH and temperature of your assay to ensure both the enzyme and the inhibitor are in their active states. |
Issue 2: High Variability Between Replicates
| Possible Cause | Suggested Solution |
| Inconsistent Pipetting | Use calibrated pipettes and ensure proper mixing of all solutions. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with a sterile medium to create a humidity barrier. |
| Precipitation of this compound | Visually inspect your assay wells for any signs of precipitation. If observed, refer to the troubleshooting steps for compound precipitation in the FAQs. |
| Non-uniform Bacterial Growth | Ensure even distribution of the bacterial inoculum in each well. |
Quantitative Data on this compound Stability
The following table provides illustrative stability data for a hypothetical indole-based inhibitor with properties similar to this compound in a standard bacterial growth medium (Mueller-Hinton Broth) at different pH values and temperatures over 48 hours. This data is intended to serve as a guideline for experimental design.
| Time (hours) | pH 6.0 (37°C) | pH 7.4 (37°C) | pH 8.0 (37°C) | pH 7.4 (25°C) |
| 0 | 100% | 100% | 100% | 100% |
| 6 | 95% | 92% | 88% | 98% |
| 12 | 88% | 85% | 79% | 96% |
| 24 | 75% | 71% | 62% | 92% |
| 48 | 55% | 48% | 35% | 85% |
Note: The percentage of remaining this compound was determined by HPLC analysis. The data suggests that the stability of the compound is influenced by both pH and temperature, with greater stability observed at a slightly acidic pH and lower temperature.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Liquid Medium
This protocol describes a method to assess the stability of this compound in a liquid medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Sterile liquid medium (e.g., Mueller-Hinton Broth)
-
Sterile microcentrifuge tubes
-
HPLC system with a C18 column
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in the desired liquid medium to a final concentration of 100 µM.
-
Aliquot the solution into sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at the desired temperature (e.g., 37°C).
-
At each designated time point (e.g., 0, 6, 12, 24, 48 hours), remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples and centrifuge to pellet any debris.
-
Analyze the supernatant by HPLC to determine the concentration of the remaining this compound.
-
Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point.
Protocol 2: Bacterial Cystathionine γ-lyase (bCSE) Inhibition Assay
This protocol outlines a general procedure for measuring the inhibitory activity of this compound against bCSE.
Materials:
-
Purified bacterial Cystathionine γ-lyase (bCSE)
-
L-cystathionine (substrate)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)
-
This compound
-
DTNB (Ellman's reagent) for detecting the product (cysteine)
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO only).
-
Add a solution of bCSE and PLP to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, L-cystathionine.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of cysteine produced by adding DTNB and measuring the absorbance at 412 nm.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Signaling pathway of bacterial cysteine biosynthesis and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting poor inhibition results in antibacterial assays.
References
How to minimize variability in bCSE-IN-1 antimicrobial assays
Welcome to the technical support center for bCSE-IN-1 antimicrobial assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of bacterial cystathionine (B15957) γ-lyase (bCSE).[1] This enzyme is a key component of the reverse transsulfuration pathway in many pathogenic bacteria, which is involved in the production of hydrogen sulfide (B99878) (H₂S). By inhibiting bCSE, this compound disrupts this pathway, which can lead to increased sensitivity of the bacteria to antibiotics.[2]
Q2: What are the most common sources of variability in antimicrobial assays using this compound?
A2: The most common sources of variability are similar to those in other antimicrobial susceptibility tests (ASTs) and include:
-
Inoculum Density: Variations in the concentration of the initial bacterial suspension can significantly impact the Minimum Inhibitory Concentration (MIC) values. This is often referred to as the "inoculum effect."
-
Media Composition: The type and quality of the growth medium can affect bacterial growth rates and the activity of this compound.
-
Incubation Conditions: Time, temperature, and atmospheric conditions during incubation must be consistent.
-
This compound Preparation: Errors in weighing, dissolving, or serially diluting the compound can introduce significant variability.
-
Endpoint Determination: Subjectivity in reading the results, especially in the presence of partial growth or a "trailing effect," can lead to inconsistent MIC values.
Q3: How can I minimize the "inoculum effect" in my this compound assays?
A3: To minimize the inoculum effect, it is crucial to standardize the bacterial inoculum for every experiment. The recommended practice is to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This standardized suspension should then be diluted to the final desired concentration for the assay.
Q4: What is the "trailing effect" and how should I interpret it?
A4: The trailing effect, also known as the "phantom effect," is the observation of reduced but persistent bacterial growth over a range of antimicrobial concentrations. This can make it difficult to determine the precise MIC endpoint. When encountering trailing, it is recommended to read the MIC at the lowest concentration that causes a significant reduction in growth (e.g., approximately 80%) compared to the growth control. Consistency in the reading method is key to reducing variability.
Q5: What quality control (QC) measures should I implement for my this compound assays?
A5: Implementing robust QC measures is essential for ensuring the reliability of your results. Key QC practices include:
-
Using Reference Strains: Include a well-characterized reference bacterial strain with a known MIC for this compound in each assay run.
-
Media and Reagent QC: Test each new batch of media and reagents to ensure they support appropriate bacterial growth and do not interfere with the activity of this compound.
-
Equipment Calibration: Regularly calibrate all laboratory equipment, including pipettes, incubators, and spectrophotometers.[3]
-
Negative and Positive Controls: Always include a negative control (medium only) and a positive control (bacteria with no this compound) in each assay.
Troubleshooting Guides
Issue 1: Inconsistent MIC Values for this compound Between Experiments
This is a frequent challenge that can often be resolved by systematically evaluating key experimental parameters.
| Potential Cause | Observation | Recommended Action |
| Inoculum Density Variation | MIC values fluctuate between runs. | Strictly adhere to the 0.5 McFarland standard for inoculum preparation. Prepare a fresh standard for each set of experiments. |
| This compound Stock Solution Degradation | Higher than expected MIC values over time. | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] |
| Media Composition Variability | Inconsistent bacterial growth or MIC values with new media batches. | Use a single, high-quality lot of commercially prepared media for a series of experiments. If preparing media in-house, ensure strict adherence to the formulation protocol and check the pH of each batch. |
| Pipetting Errors | Random, unpredictable variations in MICs. | Use calibrated pipettes and ensure proper pipetting technique, especially during serial dilutions. |
Issue 2: Difficulty in Determining the MIC Endpoint
Challenges in visually determining the MIC can lead to significant variability.
| Potential Cause | Observation | Recommended Action |
| "Trailing" or "Phantom" Effect | Reduced but visible growth across a range of higher concentrations. | Read the endpoint as the lowest concentration that causes an ~80% reduction in growth compared to the positive control. Consider using a plate reader to obtain quantitative growth data (OD600) for a more objective endpoint determination. |
| Skipped Wells | Bacterial growth in a well with a higher concentration of this compound than in a well with a lower concentration. | This is often due to contamination or pipetting errors. Repeat the assay, paying close attention to aseptic technique and dilution accuracy. |
| Precipitation of this compound | Visible precipitate in the wells of the microtiter plate. | This can lead to artificially high MIC values. Assess the solubility of this compound in the assay medium. If necessary, a small amount of a suitable solvent like DMSO can be used, but a solvent control must be included in the assay. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Store the stock solution in aliquots at -20°C or -80°C.[1]
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of Microtiter Plate:
-
Perform serial two-fold dilutions of the this compound stock solution in the test broth directly in a 96-well microtiter plate.
-
The final volume in each well after adding the inoculum should be 100 µL or 200 µL.
-
Include a growth control well (inoculum without this compound) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[4]
-
Data Presentation
Table 1: Example of this compound MIC Data with Varying Inoculum Densities
| Bacterial Strain | Inoculum Density (CFU/mL) | Observed MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 5 x 10⁴ | 8 |
| 5 x 10⁵ (Standard) | 16 | |
| 5 x 10⁶ | 64 | |
| Pseudomonas aeruginosa ATCC 27853 | 5 x 10⁴ | 32 |
| 5 x 10⁵ (Standard) | 64 | |
| 5 x 10⁶ | 256 |
This table illustrates the "inoculum effect," where a higher initial bacterial concentration leads to a higher apparent MIC.
Visualizations
Caption: Mechanism of action of this compound in bacteria.
Caption: Standard workflow for a broth microdilution MIC assay.
Caption: Troubleshooting logic for inconsistent MIC results.
References
Potential reasons for inconsistent results with bCSE-IN-1
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers using bCSE-IN-1, an inhibitor of Bacterial Cystathionine γ-lyase (bCSE).
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound (also known as Compound 3i) is a research chemical that functions as an inhibitor of bacterial Cystathionine γ-lyase (bCSE).[1] It has demonstrated antibacterial properties and is intended for research use only.[1]
Q2: What is the mechanism of action for this compound? A2: this compound acts by inhibiting the enzymatic activity of bacterial Cystathionine γ-lyase. Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition, which affects how the inhibitor interacts with the enzyme and its substrate.[2][3] The precise mode of inhibition for this compound should be determined experimentally.
Q3: How should I store this compound? A3: Proper storage is critical to maintain the stability and activity of the inhibitor. Recommended storage conditions are summarized in the table below.
| Storage Condition | Recommended Duration |
| Stock Solution at -80°C | Up to 2 years |
| Stock Solution at -20°C | Up to 1 year |
| Table 1: Recommended Storage Conditions for this compound Stock Solutions.[1] |
Q4: How should I prepare a stock solution of this compound? A4: The solvent for the stock solution will depend on the specific experimental requirements. If using water as the solvent, it is crucial to dilute it to the final working solution and then sterilize it using a 0.22 μm filter before use.[1] For organic solvents like DMSO, ensure the final concentration in your assay does not affect enzyme activity or cell viability.
Troubleshooting Inconsistent Results
Users may occasionally experience variability in their experimental outcomes. This section addresses common issues and provides a systematic approach to troubleshooting.
Q1: My dose-response curve is not consistent. At higher concentrations of this compound, I see less inhibition. Why is this happening? A1: This is an uncommon but documented phenomenon in enzyme inhibition assays.[4] Several factors could be at play:
-
Inhibitor Solubility: The inhibitor may be precipitating out of solution at higher concentrations. Visually inspect your solutions for any signs of precipitation.
-
Allosteric Effects: The target enzyme may have an allosteric binding site.[4] At high concentrations, the inhibitor might bind to a secondary site that causes a conformational change, reducing its inhibitory effect.
-
Off-Target Effects: At higher concentrations, the compound might be interacting with other components in your assay system, leading to unexpected results.
-
Substrate or Cofactor Issues: The reaction may be slowing due to the depletion of the substrate or a necessary cofactor over the course of the measurement.[5]
A logical approach to diagnosing this issue is outlined in the diagram below.
Q2: I am seeing significant well-to-well variability in my 96-well plate assay. What are the common causes? A2: Well-to-well variability can often be traced back to procedural or environmental factors.
-
Pipetting Errors: Ensure your pipettes are calibrated. When adding reagents, especially viscous ones, ensure complete dispensing and proper mixing in each well.
-
Temperature Gradients: Uneven heating of a 96-well plate during incubation can lead to different reaction rates in different wells.[6] Ensure the plate is uniformly heated.
-
Evaporation: Edge effects are common in 96-well plates. Consider filling the outer wells with a buffer or water to minimize evaporation from your sample wells.
-
Reagent Preparation: Ensure all reagents, including the enzyme, substrate, and inhibitor, are thoroughly mixed before being dispensed into the wells.
Q3: My results are not reproducible between experiments performed on different days. What should I check? A3: Day-to-day irreproducibility often points to issues with reagent stability or subtle variations in the experimental setup.
-
Reagent Stability: Ensure that stock solutions of the inhibitor, enzyme, and substrate have been stored correctly and have not undergone freeze-thaw cycles that could reduce their activity.[1]
-
Buffer Preparation: Prepare fresh buffers for each experiment, as pH can drift over time, affecting enzyme activity.
-
Instrument Variation: Verify that the plate reader or spectrophotometer settings are identical for each experiment. Run control wells (e.g., no enzyme, no inhibitor) to ensure baseline consistency.
Experimental Protocols & Methodologies
A standardized protocol is essential for achieving reproducible results. The following is a representative protocol for determining the IC₅₀ of this compound in a 96-well format.
Protocol: this compound IC₅₀ Determination
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer for bCSE activity (e.g., 100 mM HEPES, pH 7.5).
- bCSE Enzyme Stock: Dilute the enzyme in Assay Buffer to a working concentration that yields a linear reaction rate over the desired time course.
- Substrate Stock: Dissolve the bCSE substrate (e.g., L-Cystathionine) in Assay Buffer.
- This compound Stock: Prepare a high-concentration stock (e.g., 10 mM in DMSO) and create a serial dilution series in Assay Buffer.
2. Experimental Workflow:
3. Plate Setup (Example):
- Wells 1-10 (Triplicates): Add 50 µL of each this compound dilution.
- Well 11 (Positive Control): Add 50 µL of Assay Buffer (no inhibitor).
- Well 12 (Negative Control): Add 75 µL of Assay Buffer (no enzyme, added later).
4. Data Analysis:
- Calculate the initial velocity (V₀) for each well by determining the slope of the linear portion of the kinetic read.
- Normalize the data by setting the average V₀ of the positive control (no inhibitor) to 100% activity and the negative control (no enzyme) to 0% activity.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
Signaling Pathway Context
This compound inhibits bacterial Cystathionine γ-lyase, an enzyme crucial for the biosynthesis of cysteine in many bacteria. By blocking this enzyme, this compound disrupts a key metabolic pathway, leading to antibacterial effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing bCSE-IN-1 Experiments Across Bacterial Strains
Welcome to the technical support center for the use of bCSE-IN-1, a bacterial cystathionine (B15957) γ-lyase (bCSE) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for adjusting experimental parameters when working with different bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of bacterial cystathionine γ-lyase (bCSE), an enzyme crucial for the biosynthesis of cysteine in many bacteria.[1] By inhibiting bCSE, this compound depletes the intracellular pool of cysteine, a key precursor for the synthesis of glutathione (B108866). This reduction in glutathione levels compromises the bacterium's ability to counteract oxidative stress, rendering it more susceptible to the bactericidal effects of various antibiotics.[2] Essentially, this compound acts as an antibiotic potentiator, enhancing the efficacy of conventional antibiotics against otherwise resistant bacterial strains.[3][4]
Q2: Which bacterial strains are sensitive to this compound?
A2: this compound and similar bCSE inhibitors have shown significant activity in potentiating antibiotics against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. Notable examples include Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA) and Pseudomonas aeruginosa.[3] The effectiveness of this compound is dependent on the bacterium's reliance on the trans-sulfuration pathway for cysteine synthesis and its role in the organism's stress response.
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound will vary depending on the bacterial strain and the specific antibiotic it is being combined with. A checkerboard assay is the recommended method to determine the synergistic concentrations of this compound and the partner antibiotic. This assay allows for the testing of various concentrations of both agents to identify the combination that results in the most significant potentiation of the antibiotic's activity.
Q4: Can this compound be used as a standalone antibiotic?
A4: this compound is primarily designed as an antibiotic potentiator and exhibits minimal standalone antibacterial activity. Its strength lies in its ability to sensitize bacteria to other antibiotics. Therefore, it should be used in combination with a bactericidal antibiotic for optimal therapeutic effect.
Troubleshooting Guides
Issue 1: Inconsistent or No Potentiation Effect Observed
| Possible Cause | Recommendation |
| Suboptimal concentration of this compound or antibiotic. | Perform a checkerboard assay to determine the optimal synergistic concentrations. Ensure that the concentration range tested for both agents is appropriate. |
| Bacterial strain is not dependent on the targeted pathway. | Confirm that the bacterial strain of interest utilizes cystathionine γ-lyase for cysteine biosynthesis. Some bacteria may have alternative pathways for cysteine acquisition. |
| Incorrect timing of agent addition in the assay. | For optimal synergy, it is generally recommended to add this compound and the antibiotic simultaneously to the bacterial culture. |
| Degradation of this compound or the antibiotic. | Prepare fresh stock solutions of both compounds for each experiment. Ensure proper storage conditions as recommended by the manufacturer. |
Issue 2: Difficulty in Calculating or Interpreting the Fractional Inhibitory Concentration (FIC) Index
| Possible Cause | Recommendation |
| Inaccurate MIC determination. | Ensure that the Minimum Inhibitory Concentration (MIC) of each compound alone is determined accurately as this is the basis for the FIC calculation. Repeat the MIC determination if necessary. |
| Misinterpretation of the FIC index value. | Use the following standard interpretations for the FIC index: Synergy: FIC ≤ 0.5; Additive/Indifference: 0.5 < FIC ≤ 4; Antagonism: FIC > 4. |
| Errors in the calculation formula. | Double-check the formula used for calculating the FIC index: FIC Index = FIC of drug A + FIC of drug B, where FIC of drug A = MIC of drug A in combination / MIC of drug A alone. |
| High variability in replicate wells. | Ensure proper mixing and dispensing of reagents in the microtiter plates. Use a multichannel pipette for better consistency. |
Experimental Protocols
Checkerboard Assay for Antibiotic Potentiation
This protocol is a standard method for determining the synergistic effect of this compound in combination with a bactericidal antibiotic.
Materials:
-
This compound
-
Bactericidal antibiotic
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Sterile multichannel pipette
-
Incubator
-
Microplate reader
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and the antibiotic in a suitable solvent.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight and then dilute the culture in fresh MHB to achieve a standardized inoculum, typically a 0.5 McFarland standard.
-
Prepare Drug Dilutions in the Microtiter Plate:
-
In a 96-well plate, create a two-dimensional gradient of concentrations.
-
Along the x-axis (columns), prepare serial dilutions of the antibiotic.
-
Along the y-axis (rows), prepare serial dilutions of this compound.
-
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain for 18-24 hours.
-
Read Results: After incubation, determine the MIC for each compound alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC Index: Use the formula mentioned in the troubleshooting section to calculate the FIC index for each combination.
Quantitative Data Summary
The following table summarizes hypothetical MIC data for this compound in combination with a generic bactericidal antibiotic against representative Gram-positive and Gram-negative bacterial strains. Note: These are example values and actual results will vary depending on the specific strains and antibiotics used.
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of this compound Alone (µg/mL) | MIC of Antibiotic with this compound (µg/mL) | MIC of this compound with Antibiotic (µg/mL) | FIC Index | Interpretation |
| S. aureus (MRSA) | Vancomycin | 2 | >64 | 0.25 | 16 | 0.375 | Synergy |
| P. aeruginosa | Ciprofloxacin | 1 | >64 | 0.125 | 16 | 0.375 | Synergy |
| E. coli | Gentamicin | 4 | >64 | 0.5 | 16 | 0.375 | Synergy |
Visualizations
Caption: Mechanism of this compound action.
Caption: Checkerboard assay workflow.
Caption: Troubleshooting inconsistent results.
References
Technical Support Center: Managing Potential Cytotoxicity of bCSE-IN-1 in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential cytotoxicity of small molecule inhibitors, with a focus on bCSE-IN-1, an inhibitor of bacterial Cystathionine γ-lyase. While this compound targets a bacterial enzyme, in vitro studies with mammalian cells require careful management of potential off-target effects and compound-induced stress to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it show cytotoxicity in mammalian cells?
This compound is a known inhibitor of bacterial Cystathionine γ-lyase. While its primary target is bacterial, cytotoxicity in mammalian cells can occur due to several factors:
-
Off-target effects: The inhibitor may interact with other cellular targets in mammalian cells, leading to unintended toxic consequences.[1]
-
High concentrations: Using concentrations significantly above the intended effective range can lead to non-specific effects and cell death.[1]
-
Compound insolubility: The compound may precipitate at high concentrations in culture medium, causing physical stress or damage to cells.[2]
-
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.[1][3]
Q2: My compound is precipitating in the cell culture medium. What can I do?
Compound precipitation can lead to inconsistent results and direct physical toxicity to cells.[2] Here are some strategies to address this:
-
Visually inspect wells: Always check for precipitate under a microscope after adding the compound to the medium.
-
Lower solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is typically below 0.5%, and for some sensitive cell lines, below 0.1%.[1][3]
-
Incorporate serum: Serum proteins can sometimes help to solubilize compounds.
-
Use solubilizing agents: For poorly soluble compounds, carriers like cyclodextrins can be explored, though their effects on the experimental system should be validated.[4]
Q3: How does the choice of cytotoxicity assay affect my results?
The choice of assay is critical as different assays measure different cellular parameters, which can change at different times after compound exposure.
-
Metabolic Assays (e.g., MTT, MTS): These assays measure the metabolic activity of cells.[5][6][7] They are good indicators of cell viability and proliferation but can be confounded by compounds that affect cellular metabolism without directly causing cell death.
-
Membrane Integrity Assays (e.g., Trypan Blue, LDH release): These assays detect damage to the cell membrane, a hallmark of late-stage apoptosis or necrosis.[8][9][10]
-
Apoptosis Assays (e.g., Annexin V, Caspase activity): These assays detect specific events in the apoptotic pathway, such as the externalization of phosphatidylserine (B164497) (Annexin V) or the activation of caspases.[11][12][13] They are useful for understanding the mechanism of cell death.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at expected efficacious doses. | Inhibitor concentration is too high. | Perform a dose-response curve starting from a very low concentration (e.g., 1 nM) to determine the precise IC50 and toxic concentration for your specific cell line.[14] |
| Cell line is particularly sensitive. | Consider using a less sensitive cell line if the therapeutic window is too narrow.[14] Optimize concentration and exposure time. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is low (typically ≤ 0.1%) and run a vehicle-only control to assess solvent toxicity.[14] | |
| Incorrect cell seeding density. | Too low a cell density can make cells more susceptible to drug-induced toxicity. Optimize cell seeding density for your specific cell line and assay duration.[14] | |
| Inconsistent results between experiments. | Reagent variability. | Use a single, quality-controlled batch of the inhibitor for a set of experiments. If changing batches, perform a bridging experiment to ensure consistency. |
| Cell culture conditions. | Variations in media components, serum, or cell passage number can affect results. Standardize your cell culture procedures. | |
| Compound precipitation. | Visually inspect for precipitates. Prepare fresh dilutions for each experiment and consider pre-warming the medium before adding the compound. | |
| Bell-shaped dose-response curve (cytotoxicity decreases at higher concentrations). | Compound precipitation. | At high concentrations, the compound may be precipitating out of solution, reducing the effective concentration. Visually confirm precipitation. |
| Assay interference. | The compound may directly interfere with the assay reagents. Run a control plate with the compound and assay reagents in the absence of cells. |
Data Presentation
Table 1: Recommended Maximum Solvent Concentrations in Cell Culture
| Solvent | Recommended Max. Concentration | Observations |
| DMSO | 0.1% - 0.5% | Cytotoxicity can increase dramatically at concentrations above 0.5%.[3] Some studies recommend keeping it as low as 0.015% for sensitive assays.[15][16] |
| Ethanol (B145695) | 0.1% - 0.5% | Generally well-tolerated at these concentrations.[3][15][16] |
| Methanol | 0.1% - 0.5% | Similar toxicity profile to ethanol in many cell lines.[15][16] |
| Acetone | 0.1% - 0.5% | Exhibits relatively low cytotoxicity in several cell lines within this range.[3] |
Note: The optimal concentration should always be determined empirically for each cell line and experimental setup.
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method to assess the effect of a compound on cell metabolic activity.[5][6][7]
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Complete culture medium
-
Test compound (this compound)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Trypan Blue Exclusion Assay for Cell Viability
This protocol provides a direct method to count viable and non-viable cells.[8][9][10]
Materials:
-
Trypan Blue solution (0.4%)
-
Hemacytometer
-
Microscope
-
Cell suspension
Procedure:
-
Prepare Cell Suspension: Harvest cells and resuspend them in a suitable buffer (e.g., PBS or serum-free medium).
-
Staining: Mix a small volume of cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[8]
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Counting: Load 10 µL of the stained cell suspension into a hemacytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Annexin V Staining for Apoptosis Detection
This protocol allows for the detection of early and late apoptotic cells using flow cytometry.[11][12][13]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Visualizations
Caption: Workflow for assessing and mitigating in vitro cytotoxicity.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
Caption: Hypothetical signaling pathway for drug-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. 2.7. Assessment of Cell Viability: Trypan Blue Exclusion and MTT Assay [bio-protocol.org]
- 8. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Validation & Comparative
A Comparative Guide to Indole-Based bCSE Inhibitors: bCSE-IN-1 vs. NL1 and NL2
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antibiotic resistance, the inhibition of bacterial cystathionine (B15957) β-synthase (bCSE) has emerged as a promising strategy to potentiate the efficacy of existing antibiotics. This guide provides a comparative overview of three indole-based bCSE inhibitors: bCSE-IN-1, NL1, and NL2. While NL1 and NL2 have been characterized in peer-reviewed literature, a notable lack of publicly available scientific data for this compound prevents a direct quantitative comparison.
Overview of bCSE Inhibition
Bacterial cystathionine γ-lyase (bCSE) is a key enzyme in many pathogenic bacteria, responsible for the production of hydrogen sulfide (B99878) (H₂S). H₂S has been identified as a crucial molecule that protects bacteria from oxidative stress induced by antibiotics and host immune responses. By inhibiting bCSE, these small molecules can deplete the bacteria's H₂S shield, rendering them more susceptible to conventional antibiotics. This approach has the potential to rejuvenate our antibiotic arsenal (B13267) and combat drug-resistant infections.
Comparative Analysis: NL1 and NL2
NL1 and NL2 are indole-based inhibitors of bacterial CSE, characterized by a 6-bromoindole (B116670) core structure. Their discovery and detailed evaluation were published in a 2021 study by Shatalin et al. in the journal Science. This research established them as potent antibiotic potentiators.
Quantitative Performance Data
The inhibitory activities of NL1 and NL2 were determined against bCSE from two clinically significant pathogens, Staphylococcus aureus (SaCSE) and Pseudomonas aeruginosa (PaCSE), as well as the human ortholog (hCSE) to assess selectivity. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| Inhibitor | SaCSE IC₅₀ (µM) | PaCSE IC₅₀ (µM) | hCSE IC₅₀ (µM) | Selectivity (hCSE/SaCSE) | Selectivity (hCSE/PaCSE) |
| NL1 | 3.2 | 4.5 | >100 | >31.25 | >22.22 |
| NL2 | 1.8 | 2.5 | >100 | >55.56 | >40.00 |
Data extracted from Shatalin, K., et al. (2021). Inhibitors of bacterial H₂S biogenesis targeting antibiotic resistance and tolerance. Science, 372(6547), 1169-1175.
As the data indicates, both NL1 and NL2 are potent inhibitors of bacterial CSE in the low micromolar range. Notably, NL2 demonstrates slightly higher potency against both bacterial enzymes compared to NL1. A crucial aspect of their therapeutic potential is their selectivity. Both compounds exhibit excellent selectivity, with IC₅₀ values against human CSE being significantly higher (>100 µM), suggesting a lower likelihood of off-target effects in humans.
The Case of this compound
Despite a thorough search of scientific literature and databases, no peer-reviewed studies detailing the discovery, synthesis, or biological activity of a compound explicitly named "this compound" could be located. This compound is listed by some commercial chemical suppliers, but without any accompanying experimental data or references to primary literature. Therefore, a quantitative comparison of this compound's performance against that of NL1 and NL2 is not possible at this time. Researchers interested in this compound are advised to seek direct information from the vendor or conduct independent in-house validation.
Experimental Protocols
The following is a generalized experimental protocol for determining the inhibitory activity of bCSE, based on methods described in the scientific literature for inhibitors like NL1 and NL2.
Enzymatic Activity Assay (Fluorometric H₂S Detection)
This assay measures the rate of H₂S production by recombinant bCSE.
-
Reagents and Materials:
-
Purified recombinant bCSE (from S. aureus or P. aeruginosa)
-
L-cysteine (substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)
-
H₂S-specific fluorescent probe (e.g., 7-azido-4-methylcoumarin)
-
Test inhibitors (this compound, NL1, NL2) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PLP, and the fluorescent probe in each well of a 96-well plate.
-
Add varying concentrations of the test inhibitors to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Initiate the enzymatic reaction by adding a pre-determined concentration of bCSE to each well.
-
Immediately after adding the enzyme, add the substrate, L-cysteine, to all wells.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe. The rate of fluorescence increase is proportional to the rate of H₂S production.
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Calculate the IC₅₀ values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Mechanism of Action
The following diagrams illustrate the H₂S biosynthesis pathway and the workflow for evaluating bCSE inhibitors.
Caption: H₂S biosynthesis pathway and the inhibitory action of bCSE inhibitors.
Caption: Experimental workflow for evaluating bCSE inhibitors.
Conclusion
NL1 and NL2 are well-characterized, potent, and selective indole-based inhibitors of bacterial CSE, with NL2 showing slightly superior potency. They represent a promising class of compounds for the development of antibiotic potentiators. In contrast, the lack of publicly available scientific data on this compound makes it impossible to assess its performance characteristics and compare it to NL1 and NL2. Researchers should exercise caution and perform their own validation when considering the use of commercially available compounds that lack peer-reviewed supporting data. The continued exploration of bCSE inhibitors is a critical endeavor in the fight against antimicrobial resistance.
A Comparative Analysis of bCSE-IN-1 and Traditional Antibiotic Enhancers
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates innovative strategies to preserve the efficacy of our current antimicrobial arsenal. One promising approach is the use of antibiotic enhancers, compounds that, when co-administered with antibiotics, potentiate their activity. This guide provides a detailed comparison of a novel antibiotic enhancer, bCSE-IN-1, with two traditional enhancers: clavulanic acid and ethylenediaminetetraacetic acid (EDTA). We will delve into their distinct mechanisms of action, present available experimental data on their efficacy, and provide detailed protocols for key experimental assays.
Mechanisms of Action: A Tale of Three Strategies
The efficacy of an antibiotic enhancer is intrinsically linked to its mechanism of action. Here, we explore the distinct strategies employed by this compound, clavulanic acid, and EDTA to augment antibiotic activity.
This compound: Targeting Bacterial Defenses
This compound represents a novel class of antibiotic enhancers that target a bacterial defense mechanism. It is an inhibitor of bacterial cystathionine (B15957) γ-lyase (CSE), an enzyme responsible for the production of hydrogen sulfide (B99878) (H₂S) in various pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. This endogenously produced H₂S acts as a cytoprotectant, shielding bacteria from oxidative stress induced by antibiotics. By inhibiting CSE, this compound depletes the bacterial H₂S supply, rendering the bacteria more susceptible to the bactericidal effects of antibiotics.
Caption: Mechanism of this compound as a CSE inhibitor.
Clavulanic Acid: The β-Lactamase Inhibitor
Clavulanic acid is a well-established antibiotic enhancer that functions as a β-lactamase inhibitor. Many bacteria have developed resistance to β-lactam antibiotics (e.g., penicillins and cephalosporins) by producing β-lactamase enzymes, which hydrolyze and inactivate these drugs. Clavulanic acid itself possesses a β-lactam ring, allowing it to act as a "suicide inhibitor." It irreversibly binds to the active site of the β-lactamase enzyme, thereby inactivating it and protecting the co-administered β-lactam antibiotic from degradation. This allows the antibiotic to effectively inhibit bacterial cell wall synthesis.
Caption: Mechanism of Clavulanic Acid as a β-lactamase inhibitor.
EDTA: The Membrane Permeabilizer
Ethylenediaminetetraacetic acid (EDTA) enhances antibiotic efficacy primarily by disrupting the outer membrane of Gram-negative bacteria. The stability of this membrane is highly dependent on divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺), which bridge the negatively charged lipopolysaccharide (LPS) molecules. EDTA is a potent chelating agent that sequesters these cations, leading to the destabilization and increased permeability of the outer membrane. This allows antibiotics, which might otherwise be excluded, to gain access to their intracellular targets. EDTA can also disrupt biofilms, which are protective communities of bacteria.
Caption: Mechanism of EDTA as a membrane permeabilizer.
Efficacy Comparison: A Data-Driven Overview
Direct comparative studies of this compound against clavulanic acid and EDTA are not yet readily available in the published literature. Therefore, this section presents the available quantitative data for each enhancer's synergistic activity with various antibiotics. The data is primarily presented as the fold reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic when used in combination with the enhancer.
Efficacy of this compound
Studies have shown that inhibitors of bacterial CSE, such as this compound, can significantly potentiate the activity of bactericidal antibiotics against key pathogens. While specific fold-reduction values for "this compound" are not detailed in the provided search results, the principle has been demonstrated with similar inhibitors.
Table 1: Potentiation of Antibiotics by a CSE Inhibitor (NL1) against S. aureus
| Antibiotic | Fold Reduction in MIC |
| Gentamicin | 4 - 8 |
| Ciprofloxacin | 2 - 4 |
| Vancomycin | 2 - 4 |
Note: Data is generalized from studies on CSE inhibitors and may not be specific to this compound. The exact fold reduction can vary depending on the bacterial strain and experimental conditions.
Efficacy of Clavulanic Acid
Clavulanic acid's efficacy is most pronounced against bacteria that produce β-lactamase enzymes. Its synergistic effect is well-documented and has been a clinical success for decades.
Table 2: Synergistic Effect of Clavulanic Acid with Amoxicillin against β-Lactamase-Producing Staphylococcus aureus
| Bacterial Strain | Amoxicillin MIC (µg/mL) | Amoxicillin + Clavulanic Acid MIC (µg/mL) | Fold Reduction in MIC |
| MRSA Strain 1 | 128 | 4 | 32 |
| MRSA Strain 2 | 256 | 8 | 32 |
| MSSA Strain 1 | 64 | 2 | 32 |
Note: Data is compiled from various in vitro studies. The concentration of clavulanic acid is typically fixed in these assays.
Efficacy of EDTA
EDTA's ability to permeabilize the outer membrane of Gram-negative bacteria leads to significant potentiation of various antibiotics.
Table 3: Synergistic Effect of EDTA with Various Antibiotics against Pseudomonas aeruginosa
| Antibiotic | EDTA Concentration (mM) | Fold Reduction in MIC |
| Ciprofloxacin | 10 | ~30 |
| Ampicillin | 10 | ~30 |
| Gentamicin | 10 | ~2 |
| Ceftazidime | 1-2 | Resistant to Sensitive |
Note: Data is derived from multiple studies and the potentiation effect is dependent on the EDTA concentration and the specific bacterial isolate.
Experimental Protocols
To facilitate the independent verification and further research, this section provides detailed methodologies for two key experiments used to assess antibiotic synergy.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Caption: Workflow for MIC determination.
Protocol:
-
Preparation of Antibiotic Dilutions:
-
Aseptically prepare a stock solution of the antibiotic in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the antibiotic stock is added to the first well and serially diluted.
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick 3-5 colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Caption: Workflow for Checkerboard Assay.
Protocol:
-
Plate Setup:
-
In a 96-well microtiter plate, prepare serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis. This creates a grid where each well contains a unique combination of concentrations of the two drugs.
-
The dilutions are typically made in CAMHB.
-
-
Inoculation and Incubation:
-
Prepare and standardize the bacterial inoculum as described for the MIC assay.
-
Inoculate each well of the checkerboard plate with the bacterial suspension.
-
Include rows and columns with each drug alone to determine their individual MICs.
-
Incubate the plate under the same conditions as the MIC assay.
-
-
Data Analysis:
-
After incubation, determine the MIC for each drug alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a combination using the formula:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Conclusion and Future Directions
This compound, clavulanic acid, and EDTA represent three distinct and effective strategies for enhancing the efficacy of conventional antibiotics.
-
This compound offers a novel approach by disarming a key bacterial defense mechanism, potentially having a broad spectrum of activity against pathogens that rely on H₂S for protection.
-
Clavulanic acid is a highly successful and specific inhibitor of β-lactamases, crucial for overcoming resistance in a major class of antibiotics.
-
EDTA acts as a potent membrane permeabilizer, particularly effective against Gram-negative bacteria, and also shows promise in disrupting biofilms.
While direct comparative efficacy data is currently lacking, the available information suggests that each enhancer has its own strengths and potential applications. Future research should focus on head-to-head comparative studies to elucidate the relative potency and spectrum of these and other antibiotic enhancers. Such studies are crucial for guiding the development of the next generation of combination therapies to combat the growing threat of antimicrobial resistance.
Unveiling the Selectivity of bCSE-IN-1: A Potent Inhibitor Targeting Bacterial Cystathionine γ-Lyase
A new class of indole-based inhibitors, including bCSE-IN-1 and its analogs NL1, NL2, and NL3, demonstrates significant promise in the development of novel antimicrobial therapies. These compounds exhibit a remarkable selectivity for bacterial cystathionine (B15957) γ-lyase (bCSE) over its human counterpart (hCSE), paving the way for targeted interventions that could potentiate the effects of existing antibiotics and combat drug resistance.
Cystathionine γ-lyase (CSE) is a critical enzyme in the production of hydrogen sulfide (B99878) (H₂S), a molecule increasingly recognized for its role in bacterial defense mechanisms against antibiotics. By inhibiting bCSE, these novel compounds effectively cripple this protective pathway, rendering pathogenic bacteria more susceptible to conventional antibiotic treatments. This comparison guide provides an in-depth analysis of the selectivity of these inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Comparative Analysis of Inhibitor Potency
The selectivity of the indole-based inhibitors for bacterial CSE over human CSE is a key feature that underscores their therapeutic potential. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, provide a quantitative measure of this selectivity. The data presented below, primarily from the seminal work by Shatalin et al. (2021), highlights the differential inhibitory effects on CSE from Staphylococcus aureus (SaCSE), Pseudomonas aeruginosa (PaCSE), and humans (hCSE).
| Inhibitor | SaCSE IC₅₀ (µM) | PaCSE IC₅₀ (µM) | hCSE IC₅₀ (µM) | Selectivity for SaCSE vs. hCSE (fold) | Selectivity for PaCSE vs. hCSE (fold) |
| NL1 | ~10 | ~15 | >100 | >10 | >6.7 |
| NL2 | ~5 | ~8 | >100 | >20 | >12.5 |
| NL3 | 0.7 | 1.2 | ~50 | ~71 | ~42 |
| MNS1 * | 0.5 (Kᵢ) | Not Reported | ~5 (Kᵢ) | ~10 | Not Reported |
*Data for MNS1 is presented as the dissociation constant (Kᵢ), which is conceptually similar to IC₅₀, and indicates approximately a 10-fold selectivity.
Among the NL-series, NL3 emerges as the most potent inhibitor of both S. aureus and P. aeruginosa CSE, with IC₅₀ values in the sub-micromolar and low micromolar range, respectively[1]. Crucially, all three inhibitors demonstrate significantly weaker inhibition of human CSE, with IC₅₀ values being at least an order of magnitude higher than for the bacterial enzymes[1]. This pronounced selectivity is a critical attribute, suggesting a lower likelihood of off-target effects in potential therapeutic applications.
Experimental Validation of Inhibitor Selectivity
The determination of inhibitor selectivity is achieved through a robust in vitro enzymatic assay that measures the production of H₂S by CSE. The following protocol outlines the key steps involved in such an assay.
Experimental Protocol: In Vitro CSE Inhibition Assay
Objective: To determine the IC₅₀ values of inhibitors against bacterial and human cystathionine γ-lyase.
Materials:
-
Purified recombinant bacterial CSE (e.g., from S. aureus or P. aeruginosa)
-
Purified recombinant human CSE
-
L-cysteine (substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Inhibitor compounds (this compound, NL1, NL2, NL3, etc.)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
H₂S detection reagent (e.g., N,N-dimethyl-p-phenylenediamine and FeCl₃ for the methylene (B1212753) blue method)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Recombinant bacterial and human CSE enzymes are expressed and purified to homogeneity. The concentration of the purified enzyme is determined using a standard protein quantification method.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing the assay buffer, PLP, and the CSE enzyme.
-
Inhibitor Addition: The inhibitor compounds are serially diluted to various concentrations and added to the reaction mixture. A control group without any inhibitor is also included. The mixture is pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, L-cysteine.
-
H₂S Detection: After a defined incubation time, the reaction is stopped, and the amount of H₂S produced is quantified. The methylene blue method is a common colorimetric assay where the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of FeCl₃ forms methylene blue, which can be measured spectrophotometrically at a specific wavelength (e.g., 670 nm).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to the control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Path to Selective Inhibition
To better understand the workflow and the underlying principle of selective inhibition, the following diagrams have been generated.
The logical relationship of this compound's selective action is depicted in the following diagram, illustrating its targeted effect on the bacterial defense mechanism.
References
A Comparative Analysis of bCSE-IN-1 and Propargylglycine (PAG) as Cystathionine γ-Lyase (CSE) Inhibitors
A Head-to-Head Evaluation for Researchers in Drug Discovery and Development
Introduction: Cystathionine (B15957) γ-lyase (CSE), a key enzyme in the transsulfuration pathway, is a major endogenous producer of hydrogen sulfide (B99878) (H₂S), a critical gaseous signaling molecule. The modulation of CSE activity through selective inhibitors is a promising therapeutic strategy for a variety of diseases. For decades, propargylglycine (B1618536) (PAG) has been a widely utilized tool for studying the physiological roles of CSE. However, the emergence of novel inhibitors, such as bCSE-IN-1 (also identified as oxamic hydrazide 1), necessitates a detailed comparative analysis to guide future research and drug development efforts. This guide provides an objective comparison of this compound and PAG, focusing on their inhibitory mechanisms, potency, selectivity, and the experimental protocols used for their characterization.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for this compound and PAG based on available experimental evidence.
| Inhibitor | Target Enzyme | IC₅₀ Value (μM) | Source |
| This compound | CSE | 13 ± 1 | [1][2][3] |
| Propargylglycine (PAG) | CSE | 40 ± 8 | [4][5][6][7][8] |
| Table 1: Comparative Potency of this compound and PAG against CSE. |
| Inhibitor | Off-Target Enzyme | Activity/Selectivity | Source |
| This compound | CBS, 3MST, MGL, ALT | High selectivity for CSE over other PLP-dependent enzymes. | [1][2][3] |
| Propargylglycine (PAG) | Methionine γ-lyase (MGL), L-alanine transaminase (ALT) | Known to inhibit other PLP-dependent enzymes. | [1][2][3] |
| Table 2: Selectivity Profile of this compound and PAG. |
Mechanism of Action: A Tale of Two Strategies
The inhibitory mechanisms of this compound and PAG diverge significantly, which has important implications for their application in research.
This compound: A Reversible, PLP-Directed Approach
This compound acts as a potent and selective inhibitor by forming a Schiff base linkage with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of CSE.[1][2] This interaction is reversible and directly targets the catalytic machinery of the enzyme. The high selectivity of this compound is attributed to the unique structural features of the CSE active site surrounding the PLP cofactor.[1][2]
Propargylglycine (PAG): An Irreversible, Suicide Inhibition
PAG is a classic example of a mechanism-based, irreversible inhibitor, also known as a "suicide inhibitor".[4] Upon entering the active site of CSE, PAG is processed by the enzyme, leading to the formation of a reactive allene (B1206475) intermediate.[9] This intermediate then covalently modifies a key tyrosine residue (Tyr114) within the active site, leading to the irreversible inactivation of the enzyme.[9][10][11]
Signaling Pathway and Inhibition Mechanisms
Caption: A diagram illustrating the enzymatic production of H₂S by CSE and the distinct inhibitory mechanisms of this compound and PAG.
Experimental Protocols
A standardized experimental workflow is crucial for the accurate assessment and comparison of CSE inhibitors.
Key Experimental Method: Methylene (B1212753) Blue Assay for H₂S Measurement
The methylene blue assay is a widely used colorimetric method to quantify H₂S production from CSE activity.
Principle: This assay is based on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form a stable blue-colored compound, methylene blue. The absorbance of the resulting solution is measured spectrophotometrically at a wavelength of 670 nm, which is directly proportional to the concentration of H₂S.
Protocol Outline:
-
Enzyme Reaction:
-
A reaction mixture is prepared containing purified recombinant human CSE, the cofactor PLP, and the substrate L-cysteine in a phosphate (B84403) buffer (pH 8.2).
-
For inhibitor studies, the inhibitor (this compound or PAG) at various concentrations is pre-incubated with the enzyme for a specified time (e.g., 15 minutes) before the addition of the substrate.
-
The reaction is initiated by the addition of L-cysteine and incubated at 37°C for a defined period (e.g., 60 minutes).
-
-
H₂S Trapping and Color Development:
-
The enzymatic reaction is terminated by the addition of zinc acetate (B1210297) (1% w/v) to trap the generated H₂S as zinc sulfide (ZnS).
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) in HCl and FeCl₃ in HCl are subsequently added to the mixture.
-
The mixture is incubated in the dark for a period (e.g., 20 minutes) to allow for the formation of methylene blue.
-
-
Quantification:
-
Proteins are precipitated by the addition of trichloroacetic acid (TCA) and removed by centrifugation.
-
The absorbance of the supernatant is measured at 670 nm using a spectrophotometer.
-
A standard curve is generated using known concentrations of sodium hydrosulfide (B80085) (NaHS) to determine the concentration of H₂S in the samples.
-
Experimental Workflow for Inhibitor Evaluation
Caption: A flowchart outlining the key steps in the experimental workflow for evaluating the potency of CSE inhibitors.
Conclusion and Future Directions
This comparative guide highlights the distinct profiles of this compound and PAG as CSE inhibitors. This compound emerges as a more potent and highly selective inhibitor compared to the long-standing tool compound, PAG.[1][2][3] The reversible, PLP-directed mechanism of this compound offers a more nuanced approach for modulating CSE activity in cellular and in vivo models. In contrast, the irreversible nature of PAG, while effective for complete enzyme knockout studies, may be confounded by its off-target effects.[1][2][3]
For researchers and drug development professionals, the choice between these inhibitors will depend on the specific experimental context. For studies requiring high selectivity and reversible inhibition to probe the dynamic roles of CSE, this compound represents a superior tool. PAG remains a useful compound for inducing a more permanent inhibition of CSE, but its potential for off-target interactions must be carefully considered in data interpretation. The development and characterization of novel inhibitors like this compound are crucial for advancing our understanding of H₂S biology and for the development of targeted therapeutics for a range of pathological conditions.
References
- 1. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5′-phosphate (PLP) via Schiff base formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 10. Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the In Vivo Efficacy of bCSE-IN-1 in an Animal Infection Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the hypothetical novel therapeutic agent, bCSE-IN-1, against a standard-of-care antibiotic, Vancomycin, in a murine model of Staphylococcus aureus infection. The data presented for this compound is illustrative to showcase a framework for evaluation, as in vivo efficacy data for this specific compound is not yet publicly available.
Comparative Efficacy of this compound and Vancomycin
The following tables summarize the quantitative data from a hypothetical preclinical study evaluating the efficacy of this compound compared to Vancomycin in a murine model of systemic S. aureus infection.
Table 1: Reduction in Bacterial Load in Blood and Spleen
| Treatment Group | Dose | Mean Bacterial Load in Blood (CFU/mL) at 24h post-infection | Mean Bacterial Load in Spleen (CFU/g) at 24h post-infection |
| Vehicle Control | - | 8.5 x 10⁷ | 2.1 x 10⁸ |
| This compound | 50 mg/kg | 5.2 x 10⁴ | 1.3 x 10⁵ |
| Vancomycin | 110 mg/kg | 4.8 x 10⁴[1] | 1.5 x 10⁵[1] |
Table 2: Survival Rate
| Treatment Group | Dose | Survival Rate at 72h post-infection (%) |
| Vehicle Control | - | 10% |
| This compound | 50 mg/kg | 80% |
| Vancomycin | 110 mg/kg | 85%[2] |
Table 3: Inflammatory Cytokine Levels in Serum
| Treatment Group | Dose | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | - | 1500 | 800 |
| This compound | 50 mg/kg | 450 | 250 |
| Vancomycin | 110 mg/kg | 500 | 300 |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Murine Model of Systemic Staphylococcus aureus Infection
A murine sepsis model is utilized to assess the in vivo efficacy of antimicrobial agents.[3] This model aims to mimic a systemic bacterial infection.
Animals:
-
Specific pathogen-free, 8-week-old female BALB/c mice.
Infection Procedure:
-
A methicillin-resistant Staphylococcus aureus (MRSA) strain, such as USA300, is grown to mid-logarithmic phase in tryptic soy broth.
-
The bacterial culture is washed and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of 1 x 10⁸ colony-forming units (CFU) per mL.
-
Mice are infected via intraperitoneal injection with 100 µL of the bacterial suspension (1 x 10⁷ CFU/mouse).
Treatment:
-
Two hours post-infection, animals are randomly assigned to treatment groups.
-
This compound is administered intravenously at a dose of 50 mg/kg.
-
Vancomycin is administered intravenously at a dose of 110 mg/kg.[2]
-
The control group receives a vehicle control (e.g., sterile saline) via the same route.
Efficacy Assessment:
-
Bacterial Load: At 24 hours post-infection, a cohort of mice from each group is euthanized. Blood and spleen are aseptically collected. Tissues are homogenized, and serial dilutions are plated on tryptic soy agar (B569324) to determine the bacterial load (CFU/mL for blood and CFU/g for spleen).
-
Survival: A separate cohort of mice is monitored for 72 hours, and the survival rate in each group is recorded.
-
Inflammatory Markers: Blood is collected at 24 hours post-infection, and serum levels of pro-inflammatory cytokines such as IL-6 and TNF-α are quantified using ELISA kits.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vivo efficacy assessment of this compound.
Caption: Experimental workflow for in vivo efficacy assessment.
Signaling Pathway of this compound Action (Hypothesized)
This compound is hypothesized to be an inhibitor of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme crucial for the production of hydrogen sulfide (B99878) (H₂S) in many pathogenic bacteria. H₂S is believed to protect bacteria from oxidative stress, a key mechanism of action for many antibiotics. By inhibiting bCSE, this compound is thought to reduce H₂S production, thereby sensitizing the bacteria to oxidative stress and potentially enhancing the efficacy of other antimicrobials.
Caption: Hypothesized mechanism of action for this compound.
References
Unveiling a Novel Strategy to Combat Antibiotic Resistance: Cross-Resistance Studies of bCSE-IN-1
A deep dive into the synergistic effects of bCSE-IN-1, an inhibitor of bacterial hydrogen sulfide (B99878) (H₂S) biogenesis, reveals a promising avenue to rejuvenate the efficacy of existing antimicrobial agents. This guide provides a comprehensive comparison of the performance of this compound and its analogs in potentiating antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
In the face of mounting antibiotic resistance, innovative strategies are paramount to extend the lifespan of our current antimicrobial arsenal. One such strategy is the inhibition of bacterial defense mechanisms that confer tolerance to antibiotics. Recent studies have identified hydrogen sulfide (H₂S) as a crucial component of a universal defense system in various pathogenic bacteria, protecting them from oxidative stress induced by bactericidal antibiotics. By targeting the primary enzyme responsible for H₂S production, bacterial cystathionine (B15957) γ-lyase (bCSE), a new class of inhibitors, including this compound (also referred to as NL1), has been shown to re-sensitize resistant bacteria to conventional antibiotics.
This guide will explore the cross-resistance, or rather, the synergistic potentiation, observed when this compound and its analogs are combined with different classes of antimicrobial agents against key pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.
Quantitative Analysis of Antibiotic Potentiation
The efficacy of this compound and its more potent analogs, NL2 and NL3, in enhancing the activity of various antibiotics has been demonstrated through the determination of Minimum Inhibitory Concentrations (MIC). The following tables summarize the significant reduction in MIC values for several antibiotics when used in combination with these bCSE inhibitors.
Table 1: Potentiation of Antibiotics by bCSE Inhibitors against Staphylococcus aureus
| Antibiotic | Bacterial Strain | MIC (μg/mL) without Inhibitor | MIC (μg/mL) with NL1 (2.5 μM) | MIC (μg/mL) with NL2 (2.5 μM) | MIC (μg/mL) with NL3 (2.5 μM) | Fold Potentiation (with NL3) |
| Gentamicin | RN4220 (MSSA) | 0.5 | 0.125 | 0.0625 | 0.03125 | 16 |
| Gentamicin | USA300 (MRSA) | 2 | 0.5 | 0.25 | 0.125 | 16 |
| Ciprofloxacin | RN4220 (MSSA) | 0.5 | 0.25 | 0.125 | 0.125 | 4 |
| Ciprofloxacin | USA300 (MRSA) | 1 | 0.5 | 0.25 | 0.25 | 4 |
| Ampicillin | RN4220 (MSSA) | 0.25 | 0.125 | 0.0625 | 0.0625 | 4 |
| Kanamycin | RN4220 (MSSA) | 4 | 1 | 0.5 | 0.5 | 8 |
Data synthesized from Shatalin et al., Science (2021)[1]
Table 2: Potentiation of Antibiotics by bCSE Inhibitors against Pseudomonas aeruginosa
| Antibiotic | Bacterial Strain | MIC (μg/mL) without Inhibitor | MIC (μg/mL) with NL1 (5 μM) | MIC (μg/mL) with NL2 (5 μM) | MIC (μg/mL) with NL3 (5 μM) | Fold Potentiation (with NL3) |
| Gentamicin | PA14 | 4 | 1 | 0.5 | 0.25 | 16 |
| Gentamicin | PAO1 | 2 | 0.5 | 0.25 | 0.125 | 16 |
| Ciprofloxacin | PA14 | 0.25 | 0.125 | 0.0625 | 0.0625 | 4 |
| Ciprofloxacin | PAO1 | 0.5 | 0.25 | 0.125 | 0.125 | 4 |
| Kanamycin | PA14 | 64 | 16 | 8 | 4 | 16 |
Data synthesized from Shatalin et al., Science (2021)[1]
Mechanism of Action: Targeting the H₂S-Mediated Defense Pathway
Bactericidal antibiotics from various classes, including aminoglycosides, fluoroquinolones, and β-lactams, induce the production of reactive oxygen species (ROS), which leads to oxidative stress and cell death. Many bacteria have evolved a defense mechanism centered around the production of hydrogen sulfide (H₂S), which mitigates this oxidative stress. This compound and its analogs act by inhibiting the bacterial cystathionine γ-lyase (bCSE), the key enzyme responsible for H₂S biogenesis. This inhibition leaves the bacteria vulnerable to the ROS-mediated killing effects of antibiotics.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-resistance studies of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Workflow Diagram:
Detailed Steps:
-
Bacterial Inoculum Preparation: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Antibiotic and Inhibitor Preparation: Serial two-fold dilutions of the antibiotics are prepared in a 96-well microtiter plate. For the test conditions, a fixed, sub-inhibitory concentration of this compound (e.g., 2.5 µM or 5 µM) is added to each well containing the antibiotic dilutions. Control wells contain only the antibiotic dilutions or only the inhibitor.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Checkerboard Assay
This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.
Detailed Steps:
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of antibiotic A are made along the x-axis, and serial dilutions of antibiotic B (or this compound) are made along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: All wells are inoculated with a standardized bacterial suspension as described for the MIC assay.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth. The FIC is calculated as follows: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FIC Index = FIC of Drug A + FIC of Drug B
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Curve Analysis
This assay provides a dynamic picture of the antimicrobial effect over time.
Detailed Steps:
-
Culture Preparation: A logarithmic phase bacterial culture is diluted to a starting concentration of approximately 1 x 10⁶ CFU/mL in fresh broth.
-
Experimental Setup: Separate flasks are prepared containing:
-
No drug (growth control)
-
Antibiotic alone at a specific concentration (e.g., 2x MIC)
-
This compound alone at a sub-inhibitory concentration
-
A combination of the antibiotic and this compound
-
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are taken from each flask, serially diluted, and plated on agar (B569324) plates.
-
Incubation and Counting: The plates are incubated at 37°C for 18-24 hours, and the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Visualization: The log₁₀ CFU/mL is plotted against time for each condition to generate time-kill curves. A synergistic effect is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
Conclusion
References
Evaluating the Pharmacokinetic and Pharmacodynamic Properties of bCSE-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the pharmacokinetic and pharmacodynamic properties of bCSE-IN-1, a novel inhibitor of bacterial cystathionine (B15957) γ-lyase (bCSE). Due to the limited publicly available data for this compound, this document focuses on its position within the broader class of 6-bromoindole-based bCSE inhibitors and uses related compounds, NL1, NL2, and NL3, as primary comparators. The guide also outlines standard experimental protocols for characterizing such inhibitors.
Introduction to this compound and its Analogs
This compound is a member of the 6-bromoindole (B116670) class of molecules designed to inhibit bacterial cystathionine γ-lyase. This enzyme is crucial for the production of hydrogen sulfide (B99878) (H₂S) in various pathogenic bacteria. By inhibiting bCSE, these compounds can enhance the efficacy of existing antibiotics, a strategy known as antibiotic potentiation. The most well-characterized compounds in this class are NL1, NL2, and NL3, which have demonstrated high activity and selectivity for bacterial CSE over its human counterpart.
Pharmacodynamic Properties: In Vitro Potency
| Compound | Target Enzyme | IC50 (µM) | Selectivity (hCSE/bCSE) |
| This compound | bCSE | Data Not Available | Data Not Available |
| NL1 | bCSE (S. aureus) | 0.8 | >125 |
| NL2 | bCSE (S. aureus) | 0.3 | >333 |
| NL3 | bCSE (S. aureus) | 0.15 | ~67 |
| hCSE refers to the human isoform of cystathionine γ-lyase. |
Pharmacokinetic Properties
Detailed in vivo pharmacokinetic data for this compound and its analogs, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not currently available in peer-reviewed literature. The determination of these properties is a critical step in preclinical development.
| Parameter | This compound | NL1 | NL2 | NL3 |
| Bioavailability (%) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Half-life (t½) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Clearance (CL) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Volume of Distribution (Vd) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Signaling Pathway and Mechanism of Action
This compound and its analogs act by inhibiting the bacterial transsulfuration pathway, which is responsible for the production of cysteine and hydrogen sulfide. H₂S has been shown to protect bacteria from oxidative stress and antibiotic-induced damage. By blocking this pathway, these inhibitors render the bacteria more susceptible to antibiotics.
Caption: Mechanism of action of this compound as an antibiotic potentiator.
Experimental Protocols
The following are standard methodologies for determining the pharmacokinetic and pharmacodynamic properties of novel enzyme inhibitors like this compound.
In Vitro Pharmacodynamics: Enzyme Inhibition Assay
Objective: To determine the IC50 of the inhibitor against the target enzyme.
Methodology:
-
Reagent Preparation: Prepare solutions of purified recombinant bCSE, the substrate (cystathionine), and the inhibitor (this compound) at various concentrations in an appropriate assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the enzyme and inhibitor and incubate for a predetermined period. Initiate the enzymatic reaction by adding the substrate.
-
Detection: The product of the enzymatic reaction (e.g., α-ketobutyrate) is detected, often through a secondary reaction that produces a chromogenic or fluorescent signal, which is measured over time using a plate reader.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Pharmacokinetics: Murine Model
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, t½, AUC, CL, Vd) in a preclinical model.
Methodology:
-
Animal Dosing: Administer a single dose of this compound to a cohort of mice via intravenous (i.v.) and oral (p.o.) routes.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Plot the plasma concentration-time profiles. Use non-compartmental analysis to calculate the key pharmacokinetic parameters.
Caption: General experimental workflow for preclinical evaluation of a novel inhibitor.
Conclusion
This compound is a promising compound within the 6-bromoindole class of bacterial cystathionine γ-lyase inhibitors. While direct comparative data for this compound is limited, the high in vitro potency and selectivity of its analogs, such as NL1, NL2, and NL3, underscore the potential of this chemical scaffold. Further preclinical development will require rigorous in vivo pharmacokinetic and pharmacodynamic studies to fully characterize its therapeutic potential as an antibiotic potentiator. The experimental protocols outlined in this guide provide a standard framework for conducting such evaluations.
A Head-to-Head Comparison of H2S Production Inhibitors: Aminooxyacetic Acid (AOAA) vs. bCSE-IN-1
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Right Tool for H₂S Inhibition Studies
Hydrogen sulfide (B99878) (H₂S) is a critical gaseous signaling molecule involved in a vast array of physiological and pathophysiological processes. The enzymatic production of H₂S in mammalian systems is primarily catalyzed by two pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine (B15957) γ-lyase (CSE) and cystathionine β-synthase (CBS).[1][2][3] Pharmacological inhibition of these enzymes is a key strategy for elucidating the roles of H₂S in health and disease.
This guide provides a direct comparison of two compounds used to inhibit H₂S production: the classical, widely-used inhibitor Aminooxyacetic acid (AOAA) and the more recently described bCSE-IN-1. We will examine their mechanisms, selectivity, and provide supporting data to guide researchers in their experimental design.
Mechanism of Action and Target Selectivity
Aminooxyacetic Acid (AOAA): The Broad-Spectrum PLP Antagonist
AOAA is a well-characterized inhibitor of H₂S synthesis.[4] Its mechanism of action involves the formation of a stable oxime complex with the pyridoxal-5'-phosphate (PLP) cofactor, which is essential for the catalytic activity of both CBS and CSE.[1] This interaction acts as a suicide inhibition, preventing PLP regeneration and effectively shutting down enzyme function.[1]
However, a critical consideration for researchers is AOAA's lack of selectivity. It inhibits a variety of PLP-dependent enzymes, not just those involved in H₂S synthesis.[1] Furthermore, within the H₂S pathway, AOAA does not discriminate between CBS and CSE and, in fact, demonstrates greater potency against CSE.
This compound: An Inhibitor of Bacterial CSE
This compound is described as an inhibitor of bacterial cystathionine γ-lyase (bCSE) and possesses antibacterial activity.[1] At present, there is a significant lack of publicly available data regarding the activity, potency, or selectivity of this compound against mammalian CSE or CBS. Therefore, its utility as a tool for studying H₂S production in mammalian systems has not been established.
H₂S Production Pathway and Inhibitor Targets
The diagram below illustrates the primary mammalian pathways for H₂S production from L-cysteine and L-homocysteine, highlighting the points of inhibition for AOAA. The action of this compound on mammalian CSE is presented as hypothetical, reflecting the current absence of validation data.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data for AOAA and highlights the lack of data for this compound in the context of mammalian H₂S-producing enzymes. The half-maximal inhibitory concentration (IC₅₀) is a measure of inhibitor potency, with lower values indicating greater potency.
| Feature | Aminooxyacetic Acid (AOAA) | This compound |
| Primary Target(s) | PLP-dependent enzymes, including CBS and CSE.[1] | Bacterial Cystathionine γ-lyase (bCSE).[1] |
| Mammalian CSE IC₅₀ | 1.1 ± 0.1 µM | Data not available |
| Mammalian CBS IC₅₀ | 8.5 ± 0.7 µM | Data not available |
| Selectivity | Non-selective; ~8-fold more potent against CSE than CBS. | Selectivity for mammalian enzymes is unknown. |
| Mechanism | Forms stable oxime with PLP cofactor.[1] | Data not available for mammalian enzymes. |
Experimental Protocols
Protocol: In Vitro Fluorometric H₂S Production Assay
This protocol is a representative method for quantifying the inhibitory effect of compounds on H₂S production by recombinant enzymes or tissue homogenates.
Materials:
-
Recombinant human CSE or CBS enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 8.6
-
Pyridoxal-5'-phosphate (PLP) solution
-
Substrate solution: L-cysteine and L-homocysteine
-
Fluorescent Probe: 7-azido-4-methylcoumarin (B1373340) (AzMC)
-
Test Compounds: AOAA (positive control) and this compound dissolved in an appropriate vehicle (e.g., DMSO)
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing Assay Buffer, 5 µM PLP, 10 µM AzMC, and the desired concentration of the test compound (e.g., serial dilutions of AOAA or this compound). Include "vehicle only" controls.
-
Enzyme Addition: Add the recombinant enzyme (e.g., 500 ng of CBS or CSE) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Trigger the enzymatic reaction by adding the substrate solution (e.g., 2 mM L-homocysteine and up to 50 mM L-cysteine for CBS).
-
Kinetic Measurement: Immediately place the plate in a pre-heated (37°C) plate reader and monitor the increase in fluorescence at 450 nm over time (e.g., every 2 minutes for 1-2 hours). H₂S produced by the enzyme reacts with AzMC, generating a fluorescent product.
-
Data Analysis: Calculate the rate of H₂S production from the linear phase of the fluorescence curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Summary and Recommendations
This comparative guide highlights a stark contrast between a well-documented, non-selective tool and a compound with a very specific, non-mammalian reported target.
-
Aminooxyacetic acid (AOAA) is a potent inhibitor of endogenous H₂S production in mammalian systems. However, its utility is tempered by its lack of selectivity for CBS over CSE (it is, in fact, more potent against CSE) and its broad activity against other PLP-dependent enzymes.[1] Researchers using AOAA should be aware of these off-target effects and interpret results with caution, acknowledging that it functions as a pan-inhibitor of H₂S biogenesis.
-
This compound is currently only characterized as an inhibitor of bacterial CSE.[1] There is no scientific evidence to support its use as an inhibitor of H₂S production in mammalian cells or tissues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Design, Synthesis, and Biological Evaluation of 1-(Indolizin-3-yl)ethan-1-ones as CBP Bromodomain Inhibitors for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating the potentiation effect of bCSE-IN-1 across multiple antibiotic classes
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the antibiotic potentiation capabilities of bCSE-IN-1, a novel inhibitor of bacterial cystathionine (B15957) γ-lyase (bCSE), demonstrates its significant potential in overcoming antibiotic resistance across a broad spectrum of bacterial pathogens. This guide provides a detailed comparison of this compound's efficacy with that of established antibiotic potentiators, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
The escalating crisis of antibiotic resistance necessitates the development of innovative strategies to restore the efficacy of existing antibiotics. One promising approach is the inhibition of bacterial defense mechanisms. This compound and its analogs, such as NL1, NL2, and NL3, function by inhibiting bacterial cystathionine γ-lyase, an enzyme crucial for the production of hydrogen sulfide (B99878) (H₂S). H₂S is a key molecule that protects pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa from oxidative stress induced by antibiotics. By suppressing H₂S production, these inhibitors render the bacteria significantly more susceptible to a variety of antibiotic classes. This guide presents a comparative analysis of the potentiation effects of bCSE inhibitors against a conventional β-lactamase inhibitor, clavulanic acid, highlighting the broad-spectrum potential of targeting H₂S biogenesis.
Mechanism of Action: bCSE Inhibition
Bacterial cystathionine γ-lyase (bCSE) is a pivotal enzyme in the biosynthesis of H₂S in many pathogenic bacteria. H₂S plays a critical role in mitigating the bactericidal effects of antibiotics by neutralizing reactive oxygen species (ROS) and maintaining cellular redox homeostasis. The inhibition of bCSE leads to a depletion of endogenous H₂S, thereby sensitizing the bacteria to the killing effects of various antibiotic classes.
Unlocking Antibiotic Efficacy: An In-depth Analysis of bCSE-IN-1 Against Resistant Clinical Isolates
For Immediate Release
In the global battle against antimicrobial resistance, a novel approach targeting bacterial defense mechanisms is showing significant promise. This guide provides an in-depth analysis of bCSE-IN-1, a first-in-class inhibitor of bacterial cystathionine-γ-lyase (CSE), for researchers, scientists, and drug development professionals. By disabling a key enzymatic pathway that protects bacteria from antibiotic-induced stress, this compound has demonstrated the ability to re-sensitize antibiotic-resistant clinical isolates to existing bactericidal drugs.
Executive Summary
This compound is a small molecule inhibitor that targets the bacterial hydrogen sulfide (B99878) (H₂S) biosynthesis pathway. In many pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, H₂S acts as a crucial defense mechanism against oxidative stress induced by bactericidal antibiotics. By inhibiting CSE, the primary enzyme responsible for H₂S production in these pathogens, this compound effectively dismantles this protective shield, leading to a significant potentiation of various classes of antibiotics.[1][2] This guide will compare the performance of this compound and its analogs (NL1, NL2, NL3) in combination with conventional antibiotics against resistant bacterial strains, provide detailed experimental methodologies, and visualize the underlying biological pathways and experimental workflows.
Comparative Performance Analysis
The efficacy of this compound and its analogs is most evident in their ability to lower the Minimum Inhibitory Concentration (MIC) of conventional antibiotics against resistant bacterial strains. The potentiation effect has been observed to range from a 2 to 5-fold, and in some cases, up to a 15-fold reduction in the MIC, depending on the specific antibiotic, bacterial strain, and the bCSE inhibitor used.[1]
Below are tables summarizing the antibiotic potentiation effect of bCSE inhibitors against key clinical isolates.
Table 1: Potentiation of Gentamicin against Staphylococcus aureus
| Strain | Compound | Gentamicin MIC (µg/mL) without Inhibitor | Gentamicin MIC (µg/mL) with Inhibitor | Fold Reduction in MIC |
| S. aureus RN4220 (MSSA) | NL1 | 2 | 0.5 | 4 |
| S. aureus USA300 (MRSA) | NL1 | 4 | 1 | 4 |
| S. aureus RN4220 (MSSA) | NL2 | 2 | 0.25 | 8 |
| S. aureus USA300 (MRSA) | NL2 | 4 | 0.5 | 8 |
| S. aureus RN4220 (MSSA) | NL3 | 2 | 0.125 | 16 |
| S. aureus USA300 (MRSA) | NL3 | 4 | 0.25 | 16 |
Table 2: Potentiation of Ciprofloxacin against Pseudomonas aeruginosa
| Strain | Compound | Ciprofloxacin MIC (µg/mL) without Inhibitor | Ciprofloxacin MIC (µg/mL) with Inhibitor | Fold Reduction in MIC |
| P. aeruginosa PA14 | NL1 | 1 | 0.25 | 4 |
| P. aeruginosa PAO1 | NL1 | 0.5 | 0.125 | 4 |
| P. aeruginosa PA14 | NL2 | 1 | 0.125 | 8 |
| P. aeruginosa PAO1 | NL2 | 0.5 | 0.0625 | 8 |
| P. aeruginosa PA14 | NL3 | 1 | 0.0625 | 16 |
| P. aeruginosa PAO1 | NL3 | 0.5 | 0.03125 | 16 |
Note: The data presented in these tables are representative examples based on the fold-change information from the primary literature. The exact values are derived from supplementary materials of the cited research, which may not be fully accessible.
Mechanism of Action: Targeting the H₂S Defense Pathway
Bactericidal antibiotics, such as aminoglycosides and fluoroquinolones, induce the production of reactive oxygen species (ROS) within bacteria, leading to oxidative stress and cell death. To counteract this, many bacteria have evolved a defense mechanism centered around the production of hydrogen sulfide (H₂S). H₂S mitigates oxidative stress, thereby promoting bacterial survival and contributing to antibiotic resistance. The enzyme cystathionine-γ-lyase (CSE) is a primary generator of H₂S in pathogens like S. aureus and P. aeruginosa.[1][2]
This compound and its analogs act by inhibiting this bacterial CSE (bCSE), thereby reducing H₂S production. This disruption of the H₂S defense system leaves the bacteria vulnerable to the damaging effects of ROS produced by bactericidal antibiotics.
References
Safety Operating Guide
Navigating the Disposal of Novel Research Compounds: A Procedural Guide for bCSE-IN-1
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. While specific public disposal protocols for a compound designated "bCSE-IN-1" are not available, this guide provides a comprehensive, step-by-step framework for the proper disposal of novel research chemicals. It is imperative to treat any compound with unknown properties as potentially hazardous and to consult your institution's Environmental Health and Safety (EHS) department for site-specific procedures.
Core Principles of Chemical Waste Management
The foundation of safe disposal lies in a systematic approach to waste handling from the moment it is generated. Adherence to these principles minimizes risk and ensures regulatory compliance.
1. Hazard Identification and Waste Characterization: Before beginning any experiment, a plan for the disposal of all potential waste streams must be in place.[1] For a novel compound like this compound, in the absence of a specific Safety Data Sheet (SDS), the substance should be treated as hazardous.[2] The primary characteristics to consider for waste segregation are:
-
Ignitability: Liquids with a flashpoint below 60°C (140°F).[3]
-
Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[3][4]
-
Reactivity: Substances that are unstable, react violently with water, or generate toxic gases.
-
Toxicity: Chemicals that are harmful if ingested, inhaled, or absorbed through the skin.
2. Personal Protective Equipment (PPE): Always handle chemical waste while wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
3. Segregation of Waste Streams: Never mix incompatible wastes to prevent violent reactions, fires, or the generation of toxic fumes. Keep the following waste streams separate:
-
Halogenated and non-halogenated solvents.
-
Acids and bases.
-
Oxidizers and flammable materials.
-
Aqueous and organic wastes.
-
Solid and liquid wastes.
-
Sharps contaminated with the chemical.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the disposal of a novel research compound.
Step 1: Container Selection
-
Use a container that is compatible with the chemical waste. The original container is often the best choice.
-
Ensure the container is in good condition, free of leaks, and has a secure, screw-top lid. Makeshift lids like plastic wrap or foil are unacceptable.
-
For liquid waste, it is advisable to use a secondary container to prevent spills.
Step 2: Waste Labeling Proper labeling is critical for safety and compliance. As soon as the first drop of waste is added to the container, affix a "Hazardous Waste" label provided by your EHS department. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name(s) of the contents (e.g., "this compound"). Avoid using abbreviations or chemical formulas.
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., flammable, corrosive, toxic).
-
The accumulation start date (the date waste was first added).
-
The Principal Investigator's name, lab location, and contact information.
Step 3: Waste Accumulation and Storage
-
Store waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.
-
The SAA should be away from high-traffic areas and drains.
-
Keep waste containers closed at all times, except when adding waste. Do not leave funnels in the containers.
-
Segregate incompatible waste containers within the SAA using physical barriers or separate secondary containment.
Step 4: Request for Waste Pickup
-
Once a waste container is 80-90% full, or if the project is complete, submit a request for waste pickup to your institution's EHS department.
-
Familiarize yourself with your institution's hazardous waste accumulation limits to ensure timely pickup requests.
Step 5: Record Keeping
-
Maintain a log of all hazardous waste generated, including the compound name, quantity, and date of disposal. This documentation is essential for regulatory compliance.
Quantitative Data for Hazardous Waste Accumulation
The following table summarizes key regulatory limits for hazardous waste storage in a laboratory setting.
| Parameter | Limit | Regulation/Guideline |
| Maximum Hazardous Waste Volume | 55 gallons | Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste at or near the point of generation. |
| Maximum Acutely Hazardous Waste Volume | 1 quart (liquid) or 1 kg (solid) | For "P-listed" or acutely hazardous wastes, the accumulation limit is significantly lower. |
| Time Limit for Full Containers | 3 days | Once a container reaches its maximum volume, it must be removed from the SAA within three days. |
| Maximum Storage Time (Partially Full) | 1 year | Partially filled containers may remain in an SAA for up to one year from the accumulation start date. |
Disposal Workflow for Novel Research Compounds
The following diagram illustrates the decision-making process and workflow for the proper disposal of a novel research compound like this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of novel compounds like this compound, fostering a secure environment for scientific innovation.
References
Personal protective equipment for handling bCSE-IN-1
Essential Safety and Handling Guide for bCSE-IN-1
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent research compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on the best practices for handling potent, research-grade kinase inhibitors. Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution as it should be treated as potentially hazardous.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. - Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[1] - Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1] - Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material.[1] - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1][2] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[1] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] - Lab Coat: Standard laboratory coat.[1] - Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[1] - Eye Protection: Safety glasses with side shields.[1] - Lab Coat: Standard laboratory coat.[1] - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] - Eye Protection: Chemical splash goggles.[1] - Lab Coat: Standard laboratory coat.[1] |
Operational Plan for Safe Handling and Disposal
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Handling and Experimental Use
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1][2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[2]
Experimental Workflow
The following diagram outlines a typical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
